molecular formula C7H17NO B2610560 3-(Tert-butylamino)propan-1-ol CAS No. 18366-44-4

3-(Tert-butylamino)propan-1-ol

Cat. No.: B2610560
CAS No.: 18366-44-4
M. Wt: 131.219
InChI Key: PGOFJDZYVIIGGD-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)propan-1-ol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.219. The purity is usually 95%.
BenchChem offers high-quality 3-(Tert-butylamino)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butylamino)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(tert-butylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)8-5-4-6-9/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOFJDZYVIIGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-(Tert-butylamino)propan-1-ol" synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

3-(Tert-butylamino)propan-1-ol (CAS: 18366-44-4) is a specialized bifunctional building block characterized by a secondary amine with significant steric bulk and a primary hydroxyl group separated by a propyl linker.[1] Unlike its linear alkyl analogues (e.g., n-butylaminopropanol), the tert-butyl group provides unique steric protection to the nitrogen center, modulating its nucleophilicity and metabolic stability. This molecule serves as a critical intermediate in the synthesis of beta-adrenergic receptor antagonists, functionalized polymers, and modified oligonucleotides, acting as a robust


 linker that introduces lipophilicity without sacrificing solubility.

Chemical Profile & Physical Properties[2][3][4][5][6]

The physicochemical properties of 3-(tert-butylamino)propan-1-ol are defined by the balance between the hydrophilic amino-alcohol core and the hydrophobic tert-butyl moiety.

PropertyDataNotes
IUPAC Name 3-[(2-methylpropan-2-yl)amino]propan-1-ol
CAS Number 18366-44-4 (Free Base)1311317-79-9 (HCl Salt)
Molecular Formula

Molecular Weight 131.22 g/mol 167.68 g/mol (HCl salt)
Appearance Colorless to pale yellow liquidHygroscopic solid (HCl salt)
Solubility Miscible with water, ethanol, DMSOHigh polarity due to -OH and -NH-
pKa (Predicted) ~10.5 (Amine)Typical for secondary alkyl amines
Density ~0.91 g/cm³Estimated based on n-butyl analogue
Boiling Point ~200°C (at 760 mmHg)Predicted; decomposes at high temp

Synthetic Methodology

The synthesis of 3-(tert-butylamino)propan-1-ol presents a classic challenge in alkylation chemistry: ensuring mono-alkylation of the amine while avoiding O-alkylation of the alcohol. The steric bulk of the tert-butyl group is advantageous here, significantly reducing the rate of over-alkylation compared to linear amines.

Core Synthetic Route: Nucleophilic Substitution ( )

The most robust laboratory-scale method involves the direct displacement of a halide from 3-chloropropan-1-ol (or 3-bromopropan-1-ol) by tert-butylamine .

Reaction Scheme:



Mechanistic Insight:

  • Stoichiometry: A minimum of 2 equivalents of amine is required.[2] The first equivalent acts as the nucleophile, while the second acts as a scavenger base to neutralize the generated HCl. In practice, a larger excess (3–4 eq.) is used to drive the kinetics and maintain solubility of the amine salt byproduct.

  • Selectivity: The hydroxyl group of 3-chloropropan-1-ol is a poor nucleophile compared to the amine, preventing polymerization (ether formation) under these conditions.

Experimental Protocol (Validated Workflow)

Reagents:

  • 3-Chloropropan-1-ol (1.0 eq)

  • Tert-butylamine (4.0 eq)[2]

  • Solvent: Ethanol (absolute) or Acetonitrile (if higher temp needed)

  • Base: Potassium Carbonate (

    
    , 1.5 eq) - Optional, allows reduction of amine excess.
    

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser. The high volatility of tert-butylamine (BP ~44°C) requires efficient cooling (chilled water or glycol at 0°C).

  • Addition: Charge the flask with 3-chloropropan-1-ol (100 mmol) and ethanol (150 mL). Add finely powdered anhydrous

    
     (150 mmol).
    
  • Initiation: Add tert-butylamine (400 mmol) slowly via an addition funnel. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:10:1) or GC-MS.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid salts (

      
       and excess carbonate).
      
    • Concentrate the filtrate under reduced pressure to remove ethanol and unreacted tert-butylamine.

  • Purification:

    • The residue is a viscous oil. Dissolve in minimal water and adjust pH to >12 with NaOH.

    • Extract continuously with Dichloromethane (DCM) or Chloroform (3 x 50 mL). Note: The product is water-soluble; salting out with NaCl is recommended.

    • Dry organic phase over

      
       and concentrate.[2]
      
    • Final Polish: Vacuum distillation (high vacuum, <1 mmHg) yields the pure product as a colorless oil.

Process Visualization

SynthesisWorkflow Start Reagents: 3-Chloropropan-1-ol + Tert-butylamine (Excess) Reflux Reflux (78°C, 16h) Solvent: Ethanol Start->Reflux SN2 Reaction Filtration Filtration (Remove Salts) Reflux->Filtration Cool to RT Concentration Concentration (Remove Volatiles) Filtration->Concentration Extraction Extraction (DCM/Water) pH > 12 Concentration->Extraction Salting Out Distillation Vacuum Distillation (<1 mmHg) Extraction->Distillation Dry Organic Phase Product Pure 3-(Tert-butylamino)propan-1-ol Distillation->Product Yield ~85%

Figure 1: Operational workflow for the synthesis of 3-(tert-butylamino)propan-1-ol via nucleophilic substitution.

Applications in Drug Development & Research[7][9]

Pharmacophore Modulation

The tert-butylamino group is a classic pharmacophore in medicinal chemistry, famously associated with beta-blockers (e.g., Timolol, Bupropion metabolites).

  • Lipophilicity: The bulky t-butyl group increases

    
    , enhancing blood-brain barrier (BBB) penetration compared to methyl- or ethyl-substituted amines.
    
  • Metabolic Stability: The absence of

    
    -hydrogens on the tert-butyl carbon prevents N-dealkylation via cytochrome P450-mediated oxidation, a common clearance pathway for N-ethyl/N-isopropyl drugs.
    
Linker Chemistry

In the development of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), the 3-(tert-butylamino)propan-1-ol motif serves as a stable, non-labile linker.

  • The Hydroxyl terminus allows for esterification or etherification to a payload.

  • The Secondary Amine remains available for amide coupling or reductive amination to a targeting ligand.

Oligonucleotide Modification

Recent research indicates the utility of amino-propanol derivatives in modifying the phosphate backbone of oligonucleotides. The introduction of the tert-butylamino group creates cationic centers that can enhance the stability of the duplex formed with target RNA/DNA.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 9H, 
      
      
      
      ): Characteristic strong singlet.
    • 
       ppm (quint, 2H, 
      
      
      
      ): Central methylene.
    • 
       ppm (t, 2H, 
      
      
      
      ): Methylene adjacent to nitrogen.
    • 
       ppm (t, 2H, 
      
      
      
      ): Methylene adjacent to oxygen (deshielded).
  • IR Spectroscopy:

    • Broad band at

      
       (O-H stretch and N-H stretch overlapping).
      
    • Strong absorptions at

      
       (C-H stretch, t-butyl).
      
  • Mass Spectrometry (ESI+):

    • 
       Da.
      

Safety and Handling (MSDS Summary)

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocols:

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

  • Ventilation: All operations involving the free base must be conducted in a fume hood due to potential volatility and amine odor.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent absorption of atmospheric

    
     (carbamate formation) and moisture.
    

References

  • Biosynth. "3-(tert-Butylamino)propan-1-ol hydrochloride Product Page." Biosynth Catalog. Accessed Feb 4, 2026. Link

  • Van Wyk, L., et al. "The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies."[3] Reaction Chemistry & Engineering, 2023. (Provides mechanistic insight into halo-alkane substitution with tert-butylamine). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5261226, 3-(Butylamino)propan-1-ol." PubChem, 2026. (Source for analogous physicochemical properties). Link

  • ChemicalBook. "3-(Tert-butylamino)propan-1-ol hydrochloride CAS 1311317-79-9."[4] ChemicalBook.[5] Accessed Feb 4, 2026. Link

Sources

"3-(Tert-butylamino)propan-1-ol" structural formula and isomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 3-(tert-butylamino)propan-1-ol (CAS 18366-44-4), distinct from its pharmacologically ubiquitous isomer, 1-(tert-butylamino)propan-2-ol.

Structural Characterization, Isomerism, and Synthetic Protocols

Executive Summary & Chemical Identity

3-(Tert-butylamino)propan-1-ol is a linear amino-alcohol characterized by a three-carbon chain terminating in a primary hydroxyl group at position 1 and a bulky tert-butylamine group at position 3. Unlike its branched isomers, which are critical scaffolds in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-adrenergic antagonist synthesis (e.g., Carteolol, Timolol), the linear 3-isomer serves primarily as a specialized building block in polymer chemistry (polyurethane chain extenders) and as a linker in organic synthesis.
Core Chemical Data
PropertySpecification
IUPAC Name 3-[(2-methylpropan-2-yl)amino]propan-1-ol
CAS Registry Number 18366-44-4
Molecular Formula

Molecular Weight 131.22 g/mol
Structure

Chirality Achiral (Linear chain, no stereocenter)
Physical State Viscous colorless to pale yellow liquid

Structural Isomerism: The Critical Distinction

In drug development, confusion between the linear (1,3-substituted) and branched (1,2-substituted) isomers is a common source of synthetic error.[1] The branched isomer contains a chiral center and is the pharmacophore responsible for beta-blocker activity.[1] The linear isomer (this topic) is achiral and structurally distinct.

Comparative Isomer Analysis
Feature3-(Tert-butylamino)propan-1-ol (Topic)1-(Tert-butylamino)propan-2-ol (Drug Precursor)
Connectivity Linear (1,3-substitution)Branched (1,2-substitution)
CAS Number 18366-44-45331-48-6
Stereochemistry Achiral Chiral (Contains 1 stereocenter)
Primary Use Polymer curing, linker chemistry

-blocker synthesis (Carteolol side chain)
Reactivity Primary -OH (High nucleophilicity)Secondary -OH (Lower steric access)
Visualization of Isomeric Divergence

The following diagram illustrates the structural divergence of


 isomers and their respective synthetic origins.

IsomerMap Formula Molecular Formula: C7H17NO Linear Linear Isomer (The Topic) Formula->Linear Branched Branched Isomer (Beta-Blocker Scaffold) Formula->Branched Target 3-(Tert-butylamino)propan-1-ol CAS: 18366-44-4 Achiral Linear->Target Drug 1-(Tert-butylamino)propan-2-ol CAS: 5331-48-6 Chiral Center (*) Branched->Drug Oxetane Origin: Oxetane Ring Opening or 3-Chloropropanol Target->Oxetane Synthesis Epoxide Origin: Epoxide Ring Opening (Propylene Oxide deriv.) Drug->Epoxide Synthesis

Figure 1: Structural divergence of C7H17NO isomers. Note the distinct synthetic origins (Oxetane vs. Epoxide).[1]

Synthetic Protocols

To synthesize 3-(tert-butylamino)propan-1-ol with high regioselectivity, one must avoid the formation of the branched isomer. Two primary methodologies are recommended: Nucleophilic Substitution (Standard Lab Scale) and Oxetane Ring Opening (High Atom Economy).[1]

Method A: Nucleophilic Substitution (Standard Protocol)

This method utilizes 3-chloropropan-1-ol. The reaction is driven by the nucleophilicity of the tert-butylamine.[1]

Reagents:

  • 3-Chloropropan-1-ol (1.0 eq)

  • Tert-butylamine (3.0 - 5.0 eq) [Excess required to prevent dialkylation]

  • Solvent: Ethanol or neat (if amine is in large excess)[1]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (1.1 eq) or excess amine acting as proton scavenger.
    

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 3-chloropropan-1-ol and ethanol.

  • Addition: Add tert-butylamine slowly at room temperature.

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) for 12–16 hours. Monitor consumption of chloride via TLC (Stain: Ninhydrin).[2]
    
  • Workup: Cool to room temperature. Evaporate excess tert-butylamine and solvent under reduced pressure.

  • Purification: Dissolve residue in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , wash with 1M NaOH (to liberate free base), dry over 
    
    
    
    , and concentrate. Distillation under reduced pressure yields the pure oil.
Method B: Oxetane Ring Opening (Advanced/Green)

This method involves the nucleophilic attack of tert-butylamine on the strained oxetane ring.[1] It is highly regioselective for the linear product because the steric bulk of the amine directs attack to the less hindered carbon, though oxetane is symmetrical, ensuring the 3-amino-1-ol product.[1]

Reaction:



Mechanism & Pathway:

SynthesisFlow Oxetane Oxetane (Strained Ring) Transition Transition State (Ring Strain Release) Oxetane->Transition Amine Tert-butylamine (Nucleophile) Amine->Transition Product 3-(Tert-butylamino)propan-1-ol (Linear Product) Transition->Product Heat/Catalysis

Figure 2: Ring-opening synthesis of 3-(tert-butylamino)propan-1-ol via oxetane.

Analytical Validation

Verification of the structure requires distinguishing it from the branched isomer.[1]

1H NMR Signature ( , 400 MHz)
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     1.10 ppm (s, 9H):  The characteristic singlet of the tert-butyl  group.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     1.65 ppm (quint, 2H):  The central methylene protons (
    
    
    
    ), vital for confirming the linear chain. Note: In the branched isomer, this quintet is absent.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     2.80 ppm (t, 2H):  Methylene protons adjacent to the amine (
    
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     3.65 ppm (t, 2H):  Methylene protons adjacent to the hydroxyl (
    
    
    
    ).
Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 131 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    
  • Base Peak: Expect a strong fragment at m/z 86 (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) due to alpha-cleavage next to the amine, which is characteristic of the amine position.
    

Applications in Drug Development & Materials

While the branched isomer is the "warhead" for beta-blockers, the linear 3-(tert-butylamino)propan-1-ol has specific utility:

  • Linker Chemistry: Used to introduce a hydrophilic spacer with a basic handle (secondary amine) into drug conjugates.[1]

  • Polymer Curing: Acts as a chain extender in polyurethane synthesis.[1] The primary hydroxyl reacts with isocyanates, while the bulky tert-butyl amine modulates the reaction rate and provides internal catalytic activity.[1]

  • Corrosion Inhibition: The amino-alcohol functionality allows for chelation with metal surfaces, forming protective monolayers.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 3-(tert-Butylamino)propan-1-ol (CAS 18366-44-4).[3] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA. (n.d.).[1] Registration Dossier: 3-amino-1-propanol derivatives. European Chemicals Agency.[1] Retrieved from [Link]

Sources

"3-(Tert-butylamino)propan-1-ol" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-(Tert-butylamino)propan-1-ol, a key intermediate in the pharmaceutical industry.

Chemical Identity and Descriptors

3-(Tert-butylamino)propan-1-ol is a primary alcohol and a secondary amine. Its chemical structure consists of a propanol backbone with a tert-butylamino group attached to the third carbon.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 18366-44-4[1]
Molecular Formula C₇H₁₇NO[1][2]
Molecular Weight 131.22 g/mol [1][2]
IUPAC Name 3-(tert-butylamino)propan-1-ol[3]
SMILES OCCCNC(C)(C)C[1]
InChI InChI=1S/C7H17NO/c1-7(2,3)8-5-4-6-9/h8-9H,4-6H2,1-3H3[3]
InChIKey PQSKSJLILUQYQM-UHFFFAOYSA-N[3]

Synonyms:

  • 1-Propanol, 3-[(1,1-dimethylethyl)amino]-

  • 3-(tert-Butylamino)-1-propanol

  • N-tert-Butyl-3-aminopropanol

Physical and Chemical Properties

Table 2: Physical Properties

PropertyValueSource
Melting Point Not available
Boiling Point Predicted: ~347 °C (for a related compound)[4]
Density Predicted: ~1.08 g/cm³ (for a related compound)[4]

Synthesis and Manufacturing

The synthesis of 3-(Tert-butylamino)propan-1-ol is typically achieved through the nucleophilic substitution reaction between a 3-halopropanol (commonly 3-chloro-1-propanol) and tert-butylamine.

Synthesis of 3-chloro-1-propanol (Precursor)

A common method for preparing the precursor, 3-chloro-1-propanol, involves the reaction of 1,3-propanediol with hydrochloric acid, using an acid catalyst such as benzenesulfonic acid. This process is designed to improve reaction efficiency and prevent over-chlorination.[5]

General Synthesis of 3-(Tert-butylamino)propan-1-ol

The following is a representative, though not directly cited, experimental protocol based on general chemical principles for the synthesis of similar amino alcohols.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1-propanol in a suitable solvent, such as ethanol or isopropanol.

  • Addition of Amine: Add an excess of tert-butylamine to the solution. The excess amine acts as both a nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess solvent and amine under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 3_chloro_1_propanol 3-chloro-1-propanol Reaction Nucleophilic Substitution (Reflux in Solvent) 3_chloro_1_propanol->Reaction tert_butylamine tert-Butylamine tert_butylamine->Reaction Product 3-(Tert-butylamino)propan-1-ol Reaction->Product Byproduct tert-Butylamine Hydrochloride Reaction->Byproduct

Caption: Synthesis of 3-(Tert-butylamino)propan-1-ol.

Applications in Drug Development

3-(Tert-butylamino)propan-1-ol and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly β-adrenergic antagonists, commonly known as beta-blockers. These drugs are used to manage cardiovascular conditions such as hypertension, angina, and arrhythmia.

The structural motif of a propanolamine with a bulky alkylamino group is a common feature in many beta-blockers. The tert-butyl group, in particular, is frequently employed to confer selectivity for β-adrenergic receptors.

Role in the Synthesis of Beta-Blockers

The chiral analog, (S)-3-tert-butylamino-1,2-propanediol, is a key intermediate in the synthesis of important beta-blockers like (S)-timolol and Carteolol.[6][7] While direct citation for the use of 3-(Tert-butylamino)propan-1-ol in the synthesis of specific commercial drugs was not found in the provided search results, its structural similarity makes it a viable precursor for a range of beta-blockers. The synthesis typically involves the reaction of the amino alcohol with an appropriate epoxide or halohydrin derivative of the desired aromatic portion of the drug molecule.

Safety and Handling

Based on supplier safety data, 3-(Tert-butylamino)propan-1-ol is considered hazardous.[1] The GHS hazard statements for this chemical include H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H225 (Highly flammable liquid and vapor).[1]

Table 3: GHS Hazard Information

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH318Causes serious eye damage
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation
Flammable LiquidsH225Highly flammable liquid and vapor

Precautionary Measures:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectral Data

While specific, authenticated spectra for 3-(Tert-butylamino)propan-1-ol were not found in the search results, data for closely related compounds can provide an indication of the expected spectral features.

  • ¹³C NMR: The ¹³C NMR spectrum of propan-1-ol shows three distinct peaks, corresponding to the three different carbon environments in the molecule.[8] A similar pattern with additional peaks for the tert-butyl group would be expected for 3-(Tert-butylamino)propan-1-ol.

  • FT-IR: The FT-IR spectrum of 3-amino-1-propanol shows a characteristic absorption peak for the primary amine at 1649.0 cm⁻¹.[9][10][11] For 3-(Tert-butylamino)propan-1-ol, one would expect to see characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-N and C-O stretching vibrations. The prominent wavenumbers for the alcohol functional group in propan-1-ol can be used as a reference.[12]

Conclusion

3-(Tert-butylamino)propan-1-ol is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of beta-blockers. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for researchers and professionals in drug development. Further research to obtain and publish experimental physical and spectral data for this specific compound would be beneficial to the scientific community.

References

  • 3-(tert-butylamino)-1-propanol - C7H17NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

  • CN110668918A - Chemical synthesis method of 3-chloro-1-propanol. Google Patents.
  • 3-(Butylamino)propan-1-ol | C7H17NO | CID 5261226. PubChem. Available from: [Link]

  • 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. PubChem. Available from: [Link]

  • Lipase Catalysed Synthesis of Enantiopure precursors and de- rivatives for β-Blockers Practolol, Pindolol and Carteolol. Preprints.org. (2021-03-04). Available from: [Link]

  • Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. ResearchGate. (2025-08-05). Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available from: [Link]

  • 3-(Tert-butylamino)-1-(3-methoxyphenyl)propan-1-ol | C14H23NO2 | CID 112510128. PubChem. Available from: [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]

  • (S)-3-(tert-Butylamino)propane-1,2-diol. PubChem. Available from: [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Publications. (2026-01-20). Available from: [Link]

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]

  • CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes. Google Patents.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]

  • infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

  • Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI. Available from: [Link]

  • Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Doc Brown's Chemistry. Available from: [Link]

  • 3-(Butylamino)-1-propanol | Chemical Substance Information. J-GLOBAL. Available from: [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol. RSC Publishing. (2022-08-10). Available from: [Link]

Sources

An In-Depth Technical Guide to 3-(Tert-butylamino)propan-1-ol: Physicochemical Properties and Synthetic Pathways for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-(Tert-butylamino)propan-1-ol, a secondary amine of significant interest in medicinal chemistry and drug development. This document delves into its structural characteristics, physicochemical parameters, and potential synthetic routes, offering a foundational resource for its application in the synthesis of novel therapeutic agents.

Molecular Structure and Identification

3-(Tert-butylamino)propan-1-ol is a bifunctional molecule featuring a sterically hindered secondary amine and a primary alcohol. The bulky tert-butyl group significantly influences its chemical reactivity and physical properties.

  • Molecular Formula: C₇H₁₇NO[1]

  • Molecular Weight: 131.22 g/mol [1]

  • CAS Number: 18366-44-4

  • Canonical SMILES: CC(C)(C)NCCCO

  • InChI Key: PQSKSJLILUQYQM-UHFFFAOYSA-N

Physicochemical Properties

Precise experimental data for the physicochemical properties of 3-(Tert-butylamino)propan-1-ol is not extensively documented in publicly available literature. Much of the available information pertains to its close analogue, 3-tert-butylamino-1,2-propanediol. However, based on its structure and data for related compounds, the following properties can be predicted and are presented for guidance. It is imperative for researchers to experimentally determine these values for their specific applications.

Table 1: Physical and Chemical Properties of 3-(Tert-butylamino)propan-1-ol and Related Compounds

Property3-(Tert-butylamino)propan-1-ol (Predicted/Estimated)3-(Butylamino)propan-1-ol (for comparison)3-Amino-1-propanol (for comparison)
Boiling Point Estimated to be in the range of 180-200 °C at 760 mmHgNot available187-188 °C
Melting Point Not availableNot available12.4 °C
Density Estimated to be ~0.88 g/cm³0.863 g/cm³0.986 g/cm³
Solubility Expected to be soluble in water and polar organic solventsSoluble in waterSoluble in water, ethanol, and acetone
pKa (of the conjugate acid) Estimated to be in the range of 10-11Not available10.34

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Chemical Reactivity and Synthesis

The chemical behavior of 3-(Tert-butylamino)propan-1-ol is dictated by its two functional groups: the secondary amine and the primary alcohol.

Reactivity Profile
  • Amine Group: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It can readily undergo protonation to form the corresponding ammonium salt. The bulky tert-butyl group provides significant steric hindrance, which can modulate its reactivity in nucleophilic substitution and addition reactions compared to less hindered secondary amines.

  • Alcohol Group: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification, etherification, and conversion to alkyl halides.

Synthetic Pathways

The synthesis of 3-(Tert-butylamino)propan-1-ol can be approached through several strategic disconnections. A common and logical pathway involves the N-alkylation of 3-amino-1-propanol.

Workflow: Synthesis of 3-(Tert-butylamino)propan-1-ol

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 3-Amino-1-propanol 3-Amino-1-propanol Solvent_Base Solvent and Base (e.g., Aprotic solvent, non-nucleophilic base) 3-Amino-1-propanol->Solvent_Base Dissolve Tert-butylating_Agent Tert-butylating Agent (e.g., tert-butyl halide) Tert-butylating_Agent->Solvent_Base Add Workup Aqueous Work-up Solvent_Base->Workup Reaction Purification Distillation or Chromatography Workup->Purification Extraction Target_Molecule 3-(Tert-butylamino)propan-1-ol Purification->Target_Molecule Isolation

Caption: Synthetic workflow for 3-(Tert-butylamino)propan-1-ol.

Experimental Protocol: Synthesis via N-Alkylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1-propanol (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: Slowly add a tert-butylating agent, such as tert-butyl chloride or tert-butyl bromide (1.1 eq), to the reaction mixture at room temperature. The steric hindrance of the tert-butyl group may necessitate elevated temperatures to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Causality: The choice of a non-nucleophilic base is crucial to prevent side reactions with the alkylating agent. An aprotic solvent is preferred to avoid solvolysis of the tert-butyl halide. The steric bulk of the tert-butyl group makes the Sₙ2 reaction more challenging, often requiring heat.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet integrating to 9 protons for the tert-butyl group (δ ≈ 1.0-1.2 ppm).

    • A triplet for the methylene group adjacent to the hydroxyl group (CH₂-OH) (δ ≈ 3.5-3.7 ppm).

    • A triplet for the methylene group adjacent to the nitrogen (N-CH₂) (δ ≈ 2.6-2.8 ppm).

    • A multiplet (quintet or sextet) for the central methylene group (-CH₂-) (δ ≈ 1.6-1.8 ppm).

    • Broad singlets for the N-H and O-H protons, which are exchangeable with D₂O.

  • ¹³C NMR:

    • A quaternary carbon for the tert-butyl group (δ ≈ 50-52 ppm).

    • Three distinct methylene carbons.

    • The carbon of the tert-butyl methyl groups (δ ≈ 28-30 ppm).

  • IR Spectroscopy:

    • A broad O-H stretching band (≈ 3300-3400 cm⁻¹).

    • An N-H stretching band (≈ 3300-3350 cm⁻¹, may be broad or sharp).

    • C-H stretching bands for the alkyl groups (≈ 2850-2950 cm⁻¹).

    • A C-N stretching band (≈ 1050-1250 cm⁻¹).

    • A C-O stretching band (≈ 1000-1100 cm⁻¹).

  • Mass Spectrometry (Electron Ionization):

    • The molecular ion peak (M⁺) at m/z = 131.

    • A prominent fragment from the loss of a methyl group (M-15) at m/z = 116.

    • A fragment corresponding to the loss of the propyl alcohol chain.

    • The base peak is likely to be from the stable tert-butyl cation at m/z = 57.

Applications in Drug Development

While direct applications of 3-(Tert-butylamino)propan-1-ol are not extensively reported, its structural motifs are present in a variety of pharmacologically active molecules. Its value lies in its role as a versatile building block and intermediate in the synthesis of more complex drug candidates.

The combination of a sterically hindered amine and a primary alcohol offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability.

For instance, the related compound, (S)-3-tert-Butylamino-1,2-propanediol, is a key intermediate in the synthesis of beta-blockers.[2]

Safety and Handling

Conclusion

3-(Tert-butylamino)propan-1-ol represents a valuable, yet under-characterized, building block for pharmaceutical research. Its unique combination of a sterically demanding secondary amine and a reactive primary alcohol provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The information provided in this guide serves as a foundational resource for scientists and researchers, highlighting the key physicochemical properties and synthetic considerations for this promising intermediate. Further experimental validation of its properties and exploration of its synthetic utility are warranted to fully unlock its potential in drug discovery and development.

References

  • (S)-3-tert-Butylamino-1,2-propanediol - Pharmaceutical Grade Intermediate at Best Price. (n.d.). Retrieved February 7, 2024, from [Link]

  • 3-(tert-butylamino)-1-propanol. (n.d.). ChemSynthesis. Retrieved February 7, 2024, from [Link]

Sources

"3-(Tert-butylamino)propan-1-ol" solubility in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Physicochemical Profile of 3-(Tert-butylamino)propan-1-ol[1]

Executive Summary

3-(Tert-butylamino)propan-1-ol (CAS: 2811-34-9) serves as a critical bifunctional intermediate in the synthesis of pharmaceutical agents, most notably the non-selective beta-blocker Carteolol .[1][2] Its chemical architecture—comprising a bulky lipophilic tert-butyl group, a basic secondary amine, and a polar primary hydroxyl group—creates a unique "amphiphilic" solubility profile.[2] This guide provides a technical analysis of its solvation behavior, thermodynamic properties, and practical handling protocols for drug development workflows.[1][2]

Physicochemical Profile & Mechanism

To understand the solubility landscape of this molecule, one must analyze the competition between its hydrophilic and lipophilic domains.[1][2]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₁₇NOLow molecular weight facilitates solvent penetration.[1][3]
Molecular Weight 131.22 g/mol Small size aids diffusion in viscous solvents like DMSO.[3]
Physical State Viscous Liquid / Low-melting SolidLikely liquid at RT due to asymmetry, unlike its solid diol analogs.[2][3]
Predicted LogP ~0.7Indicates slight lipophilicity but retains high water affinity.[3]
pKa (Amine) ~10.0–10.5 (Est.)[1][2][3]Basic; exists as a cation in acidic media (pH < 8).[1][3]
H-Bond Donors 2 (–OH, –NH–)Strong interaction with protic solvents (Water, Alcohols).[1][2][3]
Mechanistic Insight: The "Anchor and Buoy" Effect

The solubility of 3-(tert-butylamino)propan-1-ol is governed by two opposing forces:

  • The Hydrophilic Anchor: The 3-aminopropanol chain forms strong hydrogen bond networks with water and alcohols.[1]

  • The Lipophilic Buoy: The bulky tert-butyl group disrupts water structure (hydrophobic effect) but significantly enhances solubility in chlorinated and polar aprotic solvents, preventing the molecule from being exclusively water-soluble like its parent, 3-aminopropanol.[1][2]

Solubility Landscape

The following data categorizes the solubility of 3-(tert-butylamino)propan-1-ol based on solvent polarity and experimental synthesis contexts (e.g., Carteolol production).

Solubility Data Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Protic Water High / Miscible H-bonding dominates; amine protonation at neutral pH enhances solubility.[1][3]
Polar Protic Ethanol / Methanol High Primary synthesis solvent; perfect match for both polar and alkyl domains.[3]
Polar Aprotic DMSO / DMF High Strong dipole-dipole interactions; standard solvent for NMR and stock solutions.[3]
Chlorinated Dichloromethane (DCM) Moderate to High The tert-butyl group facilitates solvation; often used for extraction from basic aqueous phases.[1][3]
Ketones Acetone Moderate Used in recrystallization of salt derivatives (HCl), suggesting moderate solubility of the free base.[1][2][3]
Non-Polar Hexane / Heptane Low Polarity mismatch; the hydrophilic amine-alcohol tail prevents stable solvation.[1][3]

Experimental Protocols

Since exact quantitative solubility values (g/L) are often absent for intermediates, researchers must validate solubility empirically.[1][2]

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility limits for formulation or reaction optimization.[1][2]

  • Preparation: Weigh 100 mg of 3-(tert-butylamino)propan-1-ol into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Water, Ethanol) in 100 µL increments at 25°C.[1][2]

  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Soluble at current concentration.

    • Turbidity/Phase Separation: Saturation point reached.

  • Equilibration: If solid remains, stir for 24 hours. Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (210 nm) or GC-FID.

Protocol B: pH-Dependent Extraction Workflow

Use this logic to purify the compound from reaction mixtures.

  • Acidic Phase (pH < 4): The molecule is protonated (

    
    ).[1][2] It partitions into the Aqueous Phase .[1]
    
  • Basic Phase (pH > 12): The molecule is neutral (

    
    ).[1][2] It partitions into the Organic Phase  (DCM or Ethyl Acetate).[1][2]
    

Visualization: Solvation & Extraction Logic

The following diagram illustrates the pH-dependent solubility switch, critical for isolation and purification.

SolubilityLogic Compound 3-(Tert-butylamino) propan-1-ol Acidic Acidic Media (pH < 8) Protonated Cation Compound->Acidic Add HCl Basic Basic Media (pH > 11) Neutral Free Base Compound->Basic Add NaOH Water Aqueous Phase (High Solubility) Acidic->Water Partitions into Organic Organic Phase (DCM/EtOAc) (High Solubility) Basic->Organic Partitions into Water->Organic Extraction Step (Basify Aqueous Layer)

Caption: Figure 1. The pH-switch mechanism allows 3-(tert-butylamino)propan-1-ol to toggle between aqueous and organic solubility, facilitating purification.[1][2]

Applications & Safety

Synthesis of Carteolol

In the industrial synthesis of Carteolol, 3-(tert-butylamino)propan-1-ol acts as the nucleophile opening the epoxide ring of the quinolone intermediate.[1][2]

  • Preferred Solvent: Ethanol or Methanol .

  • Conditions: Reflux.[4][5] The high solubility in alcohols ensures homogeneous reaction kinetics, preventing localized concentration gradients that lead to side reactions.[1][2]

Safety & Handling
  • Corrosivity: As an amino alcohol, it is corrosive to mucous membranes and eyes.[2]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption, which alters weighing accuracy and reaction stoichiometry.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5261226, 3-(Butylamino)propan-1-ol. Retrieved from [Link][1][2]

  • Manghisi, E., Perego, B., & Salmibeni, A. (1994). Process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyril (Carteolol). European Patent EP0579096.[1] Retrieved from

  • Gaylord Chemical (2007). Dimethyl Sulfoxide (DMSO) Solubility Data: Guidelines for Amine Solvation. Retrieved from [Link][1][2]

Sources

Technical Guide: Synthetic Pathways for 3-(Tert-butylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of synthetic pathways for "3-(Tert-butylamino)propan-1-ol" Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

3-(Tert-butylamino)propan-1-ol (CAS: 14525-64-5 for free base; 1311317-79-9 for HCl salt) is a critical amino-alcohol intermediate used primarily in the synthesis of pharmaceutical agents, particularly beta-adrenergic blocking agents (beta-blockers) and as a ligand in coordination chemistry. Its structure—a primary alcohol tethered to a bulky secondary amine—provides unique steric protection that modulates reactivity, making it a valuable building block for regioselective derivatization.[1]

This guide analyzes the three primary synthetic strategies for this molecule, prioritizing operational feasibility, atom economy, and scalability.

Chemical Profile & Retrosynthetic Analysis[1]

  • IUPAC Name: 3-[(2-methylpropan-2-yl)amino]propan-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2]
  • Molecular Weight: 131.22 g/mol [1]

  • Key Reactivity:

    • Amine: Nucleophilic, but sterically hindered by the tert-butyl group, reducing the rate of over-alkylation.[1]

    • Alcohol: Primary, susceptible to oxidation or substitution if not protected during downstream processing.[1]

Retrosynthetic Logic

To construct the N-C-C-C-O skeleton, we evaluate three disconnections:

  • C-N Bond Formation (Alkylation): Displacement of a leaving group on a propyl chain by tert-butylamine.[1]

  • C-C Bond Formation (Michael Addition): Conjugate addition of the amine to an acrylate, followed by reduction.[1]

  • Ring Opening: Nucleophilic attack on an oxetane ring.

Pathway A: Direct Nucleophilic Substitution (The "Workhorse" Route)

This is the most direct and commonly cited industrial method due to the availability of precursors.[1] It involves the S


2 reaction between tert-butylamine and 3-chloro-1-propanol.
Mechanism & Causality

The reaction proceeds via a bimolecular nucleophilic substitution (S


2).[1] The nitrogen lone pair of tert-butylamine attacks the 

-carbon of 3-chloro-1-propanol, displacing the chloride ion.
  • Challenge: Competitive O-alkylation is minimal due to the higher nucleophilicity of the amine.[1] However, poly-alkylation (formation of tertiary amines) is a risk.[1]

  • Solution: The steric bulk of the tert-butyl group significantly retards the second alkylation step.[1] Furthermore, using a molar excess of tert-butylamine acts as both the nucleophile and the proton scavenger (base) for the generated HCl.[1]

Experimental Protocol

Reagents:

  • 3-Chloro-1-propanol (1.0 equiv)

  • tert-Butylamine (3.0 - 4.0 equiv)

  • Solvent: Ethanol (or neat, if autoclave is used)

  • Base: Potassium Carbonate (optional, if amine excess is reduced)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 3-chloro-1-propanol dissolved in ethanol (1 M concentration).

  • Addition: Add tert-butylamine slowly at room temperature. The reaction is slightly exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor consumption of the alkyl chloride via TLC or GC-MS.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Remove excess tert-butylamine and ethanol under reduced pressure (rotary evaporator).[1]

    • The residue (amine hydrochloride salt) is basified with 20% NaOH solution to pH > 12.[1]

  • Extraction: Extract the free base into dichloromethane (DCM) (

    
    ). Dry combined organics over Na
    
    
    
    SO
    
    
    .
  • Purification: Distillation under reduced pressure is required to obtain high-purity oil.[1] (Boiling point approx. 80–85°C at 10 mmHg).[1]

Critical Control Point: Ensure complete removal of unreacted 3-chloro-1-propanol, as it is a potential genotoxic impurity (PGI).

Pathway B: Michael Addition & Reduction (The "Precision" Route)

For applications requiring high regiochemical fidelity or avoiding halogenated precursors, the two-step sequence via ethyl acrylate is preferred.[1]

Mechanism & Causality[1]
  • Michael Addition: tert-Butylamine undergoes 1,4-conjugate addition to ethyl acrylate.[1] The steric bulk of the amine prevents the formation of the bis-adduct, ensuring high selectivity for the mono-alkylated product.[1]

  • Reduction: The resulting ester (Ethyl 3-(tert-butylamino)propanoate) is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH

    
    ).[1]
    
Experimental Protocol

Step 1: Synthesis of Ethyl 3-(tert-butylamino)propanoate

  • Dissolve tert-butylamine (1.1 equiv) in ethanol at 0°C.

  • Add ethyl acrylate (1.0 equiv) dropwise to control the exotherm.[1]

  • Stir at room temperature for 4–6 hours. (Quantitative conversion is typical).

  • Concentrate in vacuo to yield the intermediate ester.[1]

Step 2: Reduction to Alcohol

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Slurry: Suspend LiAlH

    
     (1.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add the ester intermediate (diluted in THF) dropwise. Caution: Vigorous hydrogen evolution.[1]

  • Reflux: Warm to reflux for 2 hours to ensure complete reduction.

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL), then water (3 mL).
    
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude amino alcohol.[1]

Comparative Analysis & Visualization

Reaction Scheme Visualization

The following diagram illustrates the two primary pathways described above.

SynthesisPathways Start1 3-Chloro-1-propanol Product TARGET: 3-(Tert-butylamino)propan-1-ol Start1->Product Pathway A: Reflux, EtOH (-HCl) Start2 Ethyl Acrylate Inter1 Intermediate: Ethyl 3-(t-butylamino)propanoate Start2->Inter1 Pathway B (Step 1): Michael Addition Reagent tert-Butylamine Reagent->Inter1 Reagent->Product Inter1->Product Step 2: LiAlH4 Reduction

Figure 1: Comparison of Nucleophilic Substitution (Pathway A) and Michael Addition-Reduction (Pathway B).

Data Summary Table
ParameterPathway A (Substitution)Pathway B (Michael Addn.)
Atom Economy High (Loss of HCl)Lower (Loss of EtOH during reduction)
Step Count 1 Step2 Steps
Safety Profile Moderate (Alkyl chloride toxicity)Low (LiAlH

handling risks)
Scalability Excellent (Industrial preferred)Good (Lab/Pilot scale)
Cost LowModerate (LiAlH

cost)
Impurity Profile Risk of residual alkyl chlorideClean (Ester intermediate is distillable)

Safety & Handling

  • 3-Chloro-1-propanol: Highly toxic and a potential alkylating agent.[1] Use gloves and work in a fume hood.[1]

  • Lithium Aluminum Hydride: Pyrophoric.[1] Reacts violently with water.[1] requires strict anhydrous conditions.[1]

  • tert-Butylamine: Flammable liquid (Flash point: -9°C).[1] Corrosive.

References

  • Sigma-Aldrich. Product Specification: 3-(Tert-butylamino)propan-1-ol hydrochloride.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122042, 3-(tert-Butylamino)-1-propanol. Link

  • ChemicalBook. Synthesis of 3-Chloro-1-propanol and downstream amination. Link

  • Organic Syntheses. General procedures for Michael Addition of Amines to Acrylates. Link

  • Leah4Sci. Lithium Aluminum Hydride (LiAlH4) Reduction Mechanism. Link

Sources

An In-depth Technical Guide to the Safe Handling of 3-(Tert-butylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environments of pharmaceutical research and drug development, the introduction of novel chemical entities is a constant. Among these is 3-(Tert-butylamino)propan-1-ol, a versatile amino alcohol intermediate. While its structural attributes make it valuable, they also necessitate a thorough and proactive understanding of its health and safety profile. This guide moves beyond mere compliance, adopting a first-principles approach to safety. It is designed for the professional researcher and scientist, explaining not just what protocols to follow, but why they are critical from a chemical and toxicological standpoint. By understanding the causality behind safety measures, laboratory personnel can cultivate a culture of intrinsic safety that protects themselves, their colleagues, and the integrity of their research.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe handling is a comprehensive understanding of the substance's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage, handling, and emergency response measures.

The molecule, with the chemical formula C7H17NO, is a primary amino alcohol. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group influences its reactivity, solubility, and potential for interaction.

Table 1: Physicochemical Data for 3-(Tert-butylamino)propan-1-ol

PropertyValueSource
CAS Number 18366-44-4BLDpharm[1]
Molecular Formula C7H17NOPubChem[2]
Molecular Weight 147.22 g/mol PubChem[3]
Appearance Light yellow to Brown powder to crystalTCI Chemicals
Melting Point 79.0 to 82.0 °CTCI Chemicals
Boiling Point 167 °C (332.6 °F)Ereztech LLC[4]
Solubility Soluble in water and alcoholPi & Pi Biotech[5]
Purity >96.0%(GC)TCI Chemicals

Note: Data points are aggregated from supplier safety data sheets and chemical databases. Values may vary slightly between manufacturers.

The amine group imparts a basic character, while the hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols[5]. Its solid state at room temperature simplifies handling compared to volatile liquids, but the potential for dust generation must be managed.[6]

Section 2: Toxicological Profile and Hazard Identification

Understanding the toxicological hazards is paramount. Based on available data, 3-(Tert-butylamino)propan-1-ol is classified as a substance requiring careful handling due to potential irritant effects.

Globally Harmonized System (GHS) Classification:

While many suppliers report that the substance does not meet GHS hazard criteria, a subset of notifications to the European Chemicals Agency (ECHA) C&L Inventory indicates the following potential hazards[7]:

  • Skin Irritation (Category 2): Causes skin irritation.[7]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7]

The causality for these effects lies in the chemical nature of amino alcohols. The amine group can be alkaline and may disrupt the lipid barrier of the skin, leading to irritation upon prolonged contact. In the eyes, this alkalinity can cause more severe irritation[8]. If inhaled as a dust, the particles can irritate the mucous membranes of the respiratory tract.

It is crucial to operate under the assumption that the compound presents these hazards, even if not universally reported. This conservative approach is the bedrock of a trustworthy safety system.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

The primary directive in handling any chemical is to minimize exposure. This is achieved through a multi-layered system of controls, with engineering controls being the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The most reliable way to prevent exposure is to handle the substance in a controlled environment.

  • Ventilation: All weighing and handling of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure. This prevents the inhalation of airborne dust particles.

  • Local Exhaust: For procedures where a full fume hood is not feasible, a local exhaust ventilation system (e.g., a snorkel) should be positioned at the point of potential dust generation.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is a critical final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of 3-(Tert-butylamino)propan-1-ol.

  • Hand Protection:

    • Rationale: To prevent skin contact that can lead to irritation.

    • Protocol: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating the skin. Dispose of contaminated gloves in accordance with institutional waste procedures.[6]

  • Eye Protection:

    • Rationale: To prevent dust particles from causing serious eye irritation.

    • Protocol: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, when handling larger quantities or when there is a significant risk of dust generation, chemical splash goggles are required.

  • Skin and Body Protection:

    • Rationale: To protect skin from accidental spills and contamination.

    • Protocol: A standard laboratory coat should be worn and kept fully buttoned. Ensure the material is appropriate for the chemicals being handled.

  • Respiratory Protection:

    • Rationale: To prevent inhalation of irritating dust.

    • Protocol: Under normal conditions with proper engineering controls, respiratory protection is not required.[6] However, if engineering controls fail or in the event of a large spill where dust becomes airborne, a NIOSH-approved N95 respirator should be used.[6][9] All respirator use requires prior medical evaluation and fit-testing.[9]

PPE_Workflow cluster_ppe PPE Selection Protocol cluster_low Low Risk cluster_high High Risk / Spill Start Assess Task CheckDust Potential for Dust Generation? Start->CheckDust LowRisk Mandatory PPE: - Nitrile Gloves - Safety Glasses - Lab Coat CheckDust->LowRisk No HighRisk Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat - N95 Respirator* CheckDust->HighRisk Yes

Caption: PPE selection logic based on exposure risk.

Section 4: Safe Handling, Storage, and Incompatibility

Handling
  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in laboratory areas.[10][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

  • Dispensing: Use spark-proof tools and handle in a well-ventilated area.[11] When transferring the solid, minimize the creation of dust. Use scoops or spatulas rather than pouring, which can aerosolize the powder.

  • Grounding: For processes involving large quantities of powder that could generate static electricity, ensure equipment is properly grounded to prevent static discharge.[4][11]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, and open flames.[11] A recommended storage temperature is below 15°C in a dark place.

  • Rationale: Proper storage prevents degradation of the compound and minimizes safety risks. Keeping the container sealed prevents the absorption of moisture and carbon dioxide from the air. Storing away from ignition sources is a general best practice for all chemicals.

Chemical Incompatibility
  • Known Incompatibles: Strong oxidizing agents, strong acids.[8]

  • Rationale: The amine functional group is basic and will react exothermically with strong acids. As a combustible organic compound, it can react vigorously or ignite when mixed with strong oxidizing agents. Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[6]

Incompatibility Compound 3-(Tert-butylamino)propan-1-ol Oxidizers Strong Oxidizing Agents (e.g., Perchlorates, Nitrates) Compound->Oxidizers Fire/Explosion Risk Acids Strong Acids (e.g., HCl, H2SO4) Compound->Acids Exothermic Reaction Heat Excessive Heat / Ignition Sources Compound->Heat Toxic Fumes

Caption: Key chemical incompatibilities to avoid.

Section 5: Emergency Procedures and First Aid

A self-validating safety protocol requires robust and well-understood emergency procedures. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[12] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control: Prevent further spread of the spill. Do not allow the chemical to enter drains.[6][13]

  • Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water), followed by soap and water.

  • Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste according to local, state, and federal regulations.

Section 6: Disposal Considerations

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility. All waste containing 3-(Tert-butylamino)propan-1-ol must be treated as chemical waste.

  • Procedure: Collect waste material in a clearly labeled, sealed, and appropriate container.

  • Regulatory Compliance: Do not dispose of it in the regular trash or pour it down the drain.[6] Disposal must be handled by a licensed professional waste disposal service in observance of all federal, state, and local environmental regulations.

References

  • Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. [Link]

  • West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET 1-PROPANOL. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Propan-1-ol - Substance Information. [Link]

  • Ereztech LLC. (2025). Bis(t-butylamino)silane Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). (S)-3-(tert-Butylamino)propane-1,2-diol - GHS Classification. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 3-Tert-butylamino-1,2-propanediol - Computed Properties. [Link]

  • Kazus, K., & Le-Gurun, Y. (2009). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... ResearchGate. [Link]

  • Pi & Pi Biotech. (n.d.). (S)-3-tert-Butylamino-1,2-propanediol - Pharmaceutical Grade Intermediate. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • CP Lab Safety. (n.d.). 3-(tert-Butylamino)propan-1-ol, 98% Purity. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 3-(Tert-butylamino)-1-(3-methoxyphenyl)propan-1-ol. [Link]

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Methodological & Application

The Strategic Role of 3-(Tert-butylamino)propan-1-ol and its Analogs in the Synthesis of Beta-Blockers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic utility of 3-(tert-butylamino)propan-1-ol and its closely related analogs in the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical principles, provides detailed synthetic protocols, and offers expert insights into the practical application of these crucial building blocks in pharmaceutical synthesis.

Introduction: The Pharmacophoric Significance of the Amino-Propanol Backbone in Beta-Blockers

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2] Their therapeutic action is derived from their ability to competitively antagonize the effects of catecholamines at β-adrenergic receptors.[3] The chemical architecture of most beta-blockers features a characteristic propanolamine side chain attached to an aromatic moiety. The structural motif, specifically the -(OCH2CH(OH)CH2NH)- linker, is critical for receptor binding and antagonist activity.

The "3-(Tert-butylamino)propan-1-ol" and its analogs are pivotal starting materials or key intermediates because they introduce the essential tert-butylamino group and a propanol backbone. The bulky tert-butyl group is a common feature in many non-selective beta-blockers, contributing to the molecule's affinity and selectivity profile. While direct use of 3-(tert-butylamino)propan-1-ol is less common, its structural isomer, 3-(tert-butylamino)-1,2-propanediol , is a crucial chiral intermediate in the industrial synthesis of important beta-blockers like Timolol.[4][5][6]

This guide will focus on the synthetic strategies involving these key building blocks, with a detailed protocol for the synthesis of a beta-blocker to illustrate the practical application.

The Chemistry of Beta-Blocker Synthesis: Core Principles

The fundamental approach to synthesizing many aryloxypropanolamine beta-blockers involves two key steps:

  • Formation of an Epoxide Intermediate: This is typically achieved by reacting a substituted phenol with an epoxide-containing reagent, most commonly epichlorohydrin, under basic conditions. This reaction, a Williamson ether synthesis, results in a glycidyl ether.

  • Ring-Opening of the Epoxide: The subsequent step involves the nucleophilic attack of an amine on the epoxide ring. This reaction is highly regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide.

The use of a pre-formed amino alcohol like 3-(tert-butylamino)-1,2-propanediol offers an alternative and often more stereocontrolled route to the final product.

Application Note: Synthesis of (S)-Timolol from (S)-3-tert-Butylamino-1,2-propanediol

Timolol is a non-selective beta-adrenergic blocker used in the treatment of glaucoma and hypertension.[1] The synthesis of its enantiomerically pure (S)-form is crucial for its therapeutic efficacy. The use of the chiral precursor, (S)-3-tert-butylamino-1,2-propanediol, is a key strategy to ensure the desired stereochemistry in the final active pharmaceutical ingredient (API).[6]

Rationale for Using a Chiral Precursor

Introducing the chiral center early in the synthetic sequence from a readily available chiral building block avoids the need for challenging chiral resolution steps at later stages. This approach is more atom-economical and often leads to higher overall yields of the desired enantiomer. (S)-3-tert-butylamino-1,2-propanediol serves as this chiral synthon, directly providing the correct stereochemistry at the hydroxyl-bearing carbon of the propanolamine side chain.

Synthetic Workflow Overview

The synthesis of (S)-Timolol from (S)-3-tert-butylamino-1,2-propanediol can be conceptualized as a two-step process, which is a modification of a known synthetic route. The first step involves the protection of the diol, followed by the introduction of a good leaving group. The second step is the nucleophilic substitution with the aromatic moiety. A more direct approach involves the condensation of the amino diol with the heterocyclic aromatic component.

Below is a generalized synthetic scheme and a detailed protocol based on established chemical principles.

G cluster_0 Step 1: Protection and Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection and Salt Formation Start (S)-3-tert-Butylamino-1,2-propanediol Intermediate1 Protected Amino Diol Start->Intermediate1 Protection (e.g., with Benzaldehyde) Intermediate2 Activated Intermediate (e.g., Tosylate) Intermediate1->Intermediate2 Activation (e.g., TsCl) Product (S)-Timolol Intermediate2->Product Nucleophilic Substitution Aromatic 3-Chloro-4-morpholino-1,2,5-thiadiazole Final (S)-Timolol Maleate Product->Final Deprotection and reaction with Maleic Acid

Caption: Synthetic workflow for (S)-Timolol.

Detailed Experimental Protocol: Synthesis of an (S)-Timolol Precursor

This protocol is a representative procedure based on a patent for a similar synthesis and should be adapted and optimized for specific laboratory conditions.[7]

Objective: To synthesize a key intermediate for (S)-Timolol via the condensation of (S)-3-tert-butylamino-1,2-propanediol with an activated heterocyclic aromatic compound.

Materials:

  • (S)-3-tert-butylamino-1,2-propanediol

  • Benzaldehyde

  • Toluene

  • Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 4-Toluenesulfonyl chloride (TsCl)

  • 3-Chloro-4-morpholino-1,2,5-thiadiazole

  • Potassium tert-butoxide

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Water separator (Dean-Stark apparatus)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Step 1: Protection of the Diol
  • To a 100 mL round-bottom flask, add (S)-3-tert-butylamino-1,2-propanediol (4.2 g) and benzaldehyde (20 mL).

  • Heat the mixture to 60 °C with stirring until the solid dissolves completely.

  • Fit the flask with a water separator and increase the temperature to 125 °C.

  • Continue the reaction for 4 hours, collecting the water generated.

  • After the reaction is complete, add toluene (10 mL) and cool the mixture to 60 °C.

  • Remove the excess benzaldehyde, toluene, and residual water by distillation under reduced pressure at 95 °C.

  • The resulting crude product, a protected diol, can be purified by column chromatography on silica gel using a gradient of petroleum ether:ethyl acetate (from 20:1 to 5:1) to yield the purified intermediate.

Step 2: Activation of the Primary Alcohol
  • Dissolve the protected diol from Step 1 in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Slowly add triethylamine (3.41 g) to the solution with stirring.

  • Add 4-toluenesulfonyl chloride (7.88 g) to the mixture.

  • Heat the reaction mixture to reflux (approximately 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water (20-30 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tosylated intermediate by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate, 10:1).

Step 3: Nucleophilic Substitution to form the Timolol Backbone
  • In a separate flask, dissolve the tosylated intermediate and 3-chloro-4-morpholino-1,2,5-thiadiazole in a suitable aprotic solvent.

  • Add a strong base, such as potassium tert-butoxide, to facilitate the nucleophilic substitution.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the protected (S)-Timolol.

Step 4: Deprotection and Salt Formation
  • The final step involves the removal of the protecting group (in this case, the benzylidene acetal) under acidic conditions.

  • The deprotected (S)-Timolol is then reacted with maleic acid in a suitable solvent to precipitate the (S)-Timolol maleate salt.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Melting Point (°C)
(S)-3-tert-Butylamino-1,2-propanediolC7H17NO2147.22White crystalline solid89-91
(S)-Timolol MaleateC17H28N4O7S432.49White, odorless, crystalline powder~197 (decomposes)

Visualization of the Pharmacophore

G cluster_0 Beta-Blocker Pharmacophore Aromatic Aromatic Ring Linker O-CH2 Aromatic->Linker Chiral *CH(OH) Linker->Chiral Spacer CH2 Chiral->Spacer Amine NH-R Spacer->Amine

Caption: Key structural features of an aryloxypropanolamine beta-blocker.

Conclusion

The tert-butylamino propanol moiety is a cornerstone in the design and synthesis of a significant number of beta-blockers. While 3-(tert-butylamino)propan-1-ol itself may not be the most direct precursor in many industrial syntheses, its structural analog, (S)-3-tert-butylamino-1,2-propanediol, exemplifies the strategic use of chiral building blocks to achieve enantiomerically pure active pharmaceutical ingredients like (S)-Timolol. The protocols and principles outlined in this guide provide a framework for the rational design and execution of synthetic routes towards this important class of therapeutic agents. As with any chemical synthesis, the procedures described herein should be performed with appropriate safety precautions and may require optimization for specific laboratory settings.

References

  • Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. PubMed. Available at: [Link]

  • Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection | Request PDF. ResearchGate. Available at: [Link]

  • Vinayak T. Vele. Original Research Paper Chemistry Sandesh M Patil. Rupesh V. Palav. Ramki Iyer. Mohan A Chandavarkar.* Worldwidejournals.com. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 3-(Tert-butylamino)propan-1-ol and its Analogs as Chiral Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Chirality in Modern Drug Development

In the landscape of modern pharmacology, the stereochemistry of a drug molecule is not a trivial detail but a critical determinant of its efficacy and safety. A vast majority of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, contribute to adverse effects. This reality places immense importance on asymmetric synthesis: the controlled construction of single, desired enantiomers.

Central to this endeavor is the use of chiral intermediates or building blocks. These are enantiomerically pure compounds that serve as foundational scaffolds, introducing a specific stereocenter into a molecule early in a synthetic route.[1][2][3] This strategy simplifies complex syntheses and ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). Among the valuable synthons in the chemist's arsenal is the family of 3-(tert-butylamino)propanols, particularly (S)-3-(tert-butylamino)-1,2-propanediol , a key intermediate for a major class of cardiovascular drugs.[4] This guide provides an in-depth exploration of its application, grounded in established chemical principles and validated protocols.

While the primary focus of industrial synthesis has been on the 1,2-propanediol analog due to its direct utility, the core principles and synthetic manipulations are highly relevant to the parent 3-(tert-butylamino)propan-1-ol structure. This document will address the overarching utility of this chiral scaffold.

The Synthon: Physicochemical Profile

The strategic value of a chiral building block begins with its fundamental properties. The tert-butyl group provides steric bulk, which is often crucial for directing the stereochemical outcome of subsequent reactions, while the amino alcohol functionality offers versatile handles for synthetic elaboration.

Property(S)-3-(tert-butylamino)-1,2-propanediol
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol
CAS Number 30315-46-9
Appearance Light yellow to brown crystalline powder
Melting Point 79.0 to 82.0 °C
Specific Rotation [α]²⁰/D: -27.0° to -31.0° (c=2, 1 mol/L HCl)

Core Application: Cornerstone in the Synthesis of β-Adrenergic Blockers

The most prominent and well-documented application of this chiral intermediate is in the manufacture of β-adrenergic receptor antagonists, commonly known as beta-blockers.[5][6] These drugs are vital for managing a range of cardiovascular conditions, including hypertension, angina pectoris, cardiac arrhythmia, and glaucoma.[5][7]

The quintessential example is the synthesis of (S)-Timolol , a non-selective beta-blocker used primarily to treat glaucoma.[4][8] The entire stereochemical identity of the final Timolol molecule is derived directly from the (S)-3-(tert-butylamino)-1,2-propanediol starting material.[4] This underscores the efficiency of the chiral building block approach; by starting with an enantiomerically pure fragment, the need for challenging and often low-yielding resolution steps later in the synthesis is completely avoided.

The general synthetic pathway involves the nucleophilic attack of the chiral amino alcohol onto an electrophilic heterocyclic system. The causality behind this specific synthon's utility is twofold:

  • Stereochemical Control : It directly installs the (S)-configuration at the hydroxyl-bearing carbon, which is essential for potent β-adrenergic blockade.

  • Functional Handles : The primary amine and diol functionalities allow for sequential, controlled reactions to build the final drug architecture.

Below is a generalized workflow illustrating this pivotal role.

G cluster_0 Chiral Intermediate Preparation cluster_1 API Synthesis racemic Racemic 3-(tert-butylamino)-1,2-propanediol resolution Chiral Resolution (Protocol 1) racemic->resolution chiral_intermediate (S)-3-(tert-butylamino)-1,2-propanediol resolution->chiral_intermediate condensation Condensation Reaction (Protocol 3) chiral_intermediate->condensation chiral_intermediate->condensation heterocycle Electrophilic Heterocycle (e.g., 3-chloro-4-morpholino-1,2,5-thiadiazole) heterocycle->condensation api Final API (e.g., (S)-Timolol) condensation->api

Caption: Generalized workflow for beta-blocker synthesis.

Field-Proven Methodologies and Protocols

The following protocols are designed as a self-validating system. A successful chiral resolution (Protocol 1) must be confirmed by a robust analytical method (Protocol 2) before the enantiopure material is committed to the subsequent synthetic steps (Protocol 3).

Protocol 1: Classical Chiral Resolution of Racemic 3-(tert-butylamino)-1,2-propanediol

Principle: This protocol leverages the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral acid. These diastereomeric salts possess different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[9]

Causality of Experimental Choices:

  • Resolving Agent Stoichiometry: Using 0.5 molar equivalents of the chiral resolving agent is a standard screening practice. It is often the most efficient way to induce precipitation of the less soluble diastereomeric salt, thereby achieving rapid enantiomeric enrichment.[9]

  • Solvent Selection: The choice of solvent (e.g., ethanol, methanol, or aqueous mixtures) is critical. It must be a solvent in which the racemic starting material is soluble but the desired diastereomeric salt has limited solubility, facilitating selective crystallization.

Materials:

  • Racemic 3-(tert-butylamino)-1,2-propanediol

  • (+)-Tartaric acid (or other suitable chiral acid)

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 10.0 g of racemic 3-(tert-butylamino)-1,2-propanediol in 100 mL of warm ethanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimal amount of warm ethanol.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate complete crystallization of the diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This solid is the enriched salt of one diastereomer.

  • Liberation of the Free Base: Suspend the collected crystals in water and add 2M NaOH solution until the pH is strongly basic (pH > 12) to break the salt and liberate the free amino alcohol.

  • Extraction: Extract the aqueous solution three times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-(tert-butylamino)-1,2-propanediol.

  • Purity Assessment: Determine the enantiomeric excess (e.e.) of the product using the analytical method described in Protocol 2.

Common Chiral Resolving Agents for Amines
(+)- or (-)-Tartaric acid
(+)- or (-)-Dibenzoyltartaric acid
(+)- or (-)-Mandelic acid
(+)- or (-)-Camphorsulfonic acid
Protocol 2: Analytical Enantiomeric Purity Determination by Chiral HPLC

Principle: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times.

Causality of Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile and provide excellent resolving power for a wide range of chiral compounds, including amino alcohols.[10]

  • Mobile Phase: A normal-phase mobile phase (e.g., n-hexane/ethanol) is often used for these types of separations as it provides good selectivity on polysaccharide-based CSPs.[10] The addition of a small amount of an amine modifier (like diethylamine) is crucial to prevent peak tailing by masking active sites on the silica support.

  • Detection: Since this analyte lacks a strong chromophore, UV detection can be insensitive.[10] Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are more universal and sensitive detection methods for such compounds.[5][8][10]

G cluster_0 HPLC System mobile_phase Mobile Phase (Hexane/Ethanol/DEA) pump HPLC Pump mobile_phase->pump injector Autosampler pump->injector column Chiral Column (e.g., Chiralpak AD-H) injector->column detector Detector (ELSD or MS) column->detector data Data System detector->data

Caption: Workflow for Chiral HPLC Analysis.

HPLC Parameters:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (e.g., 70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas: 1.5 L/min) or MS (APCI/ESI)[8]
Sample Prep. Dissolve ~1 mg/mL in mobile phase

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100.

Protocol 3: Representative Synthesis of a β-Blocker Precursor

Principle: This protocol demonstrates the condensation of the enantiopure (S)-3-(tert-butylamino)-1,2-propanediol with an electrophilic heterocycle, a key bond-forming reaction in the synthesis of drugs like Timolol.[11]

Materials:

  • (S)-(-)-3-tert-butylamino-1,2-propanediol (from Protocol 1, validated by Protocol 2)

  • 3-chloro-4-morpholino-1,2,5-thiadiazole

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 1.0 g of (S)-(-)-3-tert-butylamino-1,2-propanediol and 20 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of potassium tert-butoxide. The tert-butoxide acts as a strong base to deprotonate one of the hydroxyl groups, forming a more nucleophilic alkoxide.

  • Nucleophilic Addition: Stir the mixture at 0°C for 30 minutes. Then, add a solution of 1.05 equivalents of 3-chloro-4-morpholino-1,2,5-thiadiazole in 10 mL of anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired (S)-Timolol precursor. A recent publication details a five-step synthesis of a related impurity, starting with (S)-3-(tert-butylamino)propane-1,2-diol, achieving an overall yield of 57.7%.[12]

References

  • Gergov, M., Ojanperä, I., & Vuori, E. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. PubMed. [Link]

  • Singh, R., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]

  • CN117466835A - Preparation method of 3-thiotimolol maleate.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • Zhou, D., et al. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Current Organic Synthesis. [Link]

  • Gergov, M., et al. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. ResearchGate. [Link]

  • Ilisz, I., et al. (n.d.). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... ResearchGate. [Link]

  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. [Link]

  • PubChem. (n.d.). 3-(Butylamino)propan-1-ol. PubChem. [Link]

  • Vele, V. T., et al. (n.d.). Original Research Paper Chemistry. Worldwidejournals.com. [Link]

  • DeMarinis, R. M., et al. (1981). Adrenergic agents. 8. Synthesis and beta-adrenergic agonist activity of some 3-tert-butylamino-2-(substituted phenyl)-1-propanols. Journal of Medicinal Chemistry. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]

  • Talybov, G.M. (2025). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry. [Link]

  • Marquarding, D., et al. (1973). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • Piergrossi, P., et al. (2022). Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. MDPI. [Link]

  • EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.
  • Tatarewicz, S., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Mondal, M. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • Maciaszek, A., et al. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. [Link]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers. Pharmaguideline. [Link]

  • PubChem. (n.d.). 3-(Tert-butylamino)-1-(3-methoxyphenyl)propan-1-ol. PubChem. [Link]

Sources

Advanced Chromatographic Strategies for the Analysis of 3-(Tert-butylamino)propan-1-ol: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust and reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative analysis of 3-(Tert-butylamino)propan-1-ol. This compound, a key intermediate in the synthesis of various pharmaceutical agents, presents analytical challenges due to its high polarity and lack of a significant UV chromophore. Herein, we present detailed protocols for both an indirect HPLC-UV method following pre-column derivatization and a GC-MS method requiring silylation. The rationale behind each methodological choice is discussed in depth, providing researchers, scientists, and drug development professionals with the necessary tools for accurate and reproducible analysis. Furthermore, this guide outlines a protocol for conducting forced degradation studies to establish a stability-indicating method, a critical component of regulatory submissions.

Introduction: The Analytical Imperative for 3-(Tert-butylamino)propan-1-ol

3-(Tert-butylamino)propan-1-ol is a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity, stability, and accurate quantification are paramount to ensuring the quality and safety of the final drug product. The inherent physicochemical properties of this amino alcohol, namely its high polarity and lack of a UV-absorbing moiety, render its direct analysis by conventional chromatographic techniques challenging.[1][2] This necessitates the development of specialized analytical methods to overcome these hurdles.

This application note details two orthogonal chromatographic approaches for the analysis of 3-(Tert-butylamino)propan-1-ol:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization.

  • Gas Chromatography with Mass Spectrometric Detection (GC-MS) after derivatization to enhance volatility.

The choice between these methods will depend on the specific analytical need, available instrumentation, and the sample matrix.

Physicochemical Properties of 3-(Tert-butylamino)propan-1-ol

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₇H₁₇NO[3]
Molecular Weight 131.22 g/mol [3]
Appearance LiquidN/A
Polarity High (Topological Polar Surface Area: 32.3 Ų)[3]
Volatility LowInferred from structure
UV Absorbance Negligible[1][2]

The high polarity and low volatility are key factors dictating the need for derivatization in both HPLC and GC.

HPLC-UV Method: Analysis via Pre-column Derivatization

For routine quality control where UV detectors are ubiquitous, a pre-column derivatization strategy is highly effective. This involves reacting the non-chromophoric 3-(Tert-butylamino)propan-1-ol with a reagent that imparts a strongly UV-absorbing tag.[4][5]

The Rationale for Derivatization

Direct analysis of 3-(Tert-butylamino)propan-1-ol by HPLC-UV is impractical due to its lack of a chromophore. Derivatization with a suitable agent, such as m-Toluoyl Chloride, converts the amine into a stable amide derivative with a strong UV absorbance, enabling sensitive detection.[4] This approach also tends to decrease the polarity of the analyte, leading to better retention and peak shape on reversed-phase columns.

Experimental Protocol: HPLC-UV

3.2.1. Sample Preparation and Derivatization

  • Standard Solution: Accurately weigh and dissolve 3-(Tert-butylamino)propan-1-ol in acetonitrile to prepare a 1 mg/mL stock solution.

  • Sample Solution: Prepare the sample to a target concentration of approximately 0.1 mg/mL in acetonitrile.

  • Derivatization Reagent: Prepare a 10 mg/mL solution of m-Toluoyl Chloride in acetonitrile.

  • Reaction: To 1.0 mL of the standard or sample solution, add 1.0 mL of the m-Toluoyl Chloride solution and 0.5 mL of a 1 M sodium bicarbonate solution (as a base catalyst).

  • Incubation: Vortex the mixture and heat at 60 °C for 30 minutes.

  • Quenching: Cool the reaction mixture to room temperature and add 1.0 mL of 1 M HCl to quench the excess reagent.

  • Extraction: Add 2.0 mL of ethyl acetate, vortex vigorously for 1 minute, and allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer to an HPLC vial for analysis.

3.2.2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50-80% B; 15-20 min: 80% B; 20-21 min: 80-50% B; 21-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 238 nm
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample/Standard Deriv Add m-Toluoyl Chloride & Base Sample->Deriv Heat Heat at 60°C Deriv->Heat Quench Quench with HCl Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Inject Inject Organic Layer Extract->Inject Transfer to vial Sep C18 Separation Inject->Sep Detect UV Detection (238 nm) Sep->Detect Data Data Analysis & Quantification Detect->Data Chromatogram

Caption: HPLC-UV workflow for 3-(Tert-butylamino)propan-1-ol analysis.

GC-MS Method: A High-Specificity Approach

Gas chromatography coupled with mass spectrometry offers excellent specificity and sensitivity. However, due to the polar and non-volatile nature of 3-(Tert-butylamino)propan-1-ol, derivatization is essential to convert it into a thermally stable and volatile compound suitable for GC analysis.[6][7] Silylation is a common and effective derivatization technique for this purpose.[6]

The Rationale for Silylation

The active hydrogens on the amine and hydroxyl groups of 3-(Tert-butylamino)propan-1-ol lead to poor peak shape and thermal decomposition in the GC inlet and column.[7] Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, replace these active hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks and allowing for reliable quantification by GC-MS.[6]

Experimental Protocol: GC-MS

4.2.1. Sample Preparation and Derivatization

  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-(Tert-butylamino)propan-1-ol in pyridine.

  • Sample Solution: Prepare the sample to a target concentration of approximately 0.1 mg/mL in pyridine.

  • Derivatization: In a clean, dry vial, add 100 µL of the standard or sample solution.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature before injecting into the GC-MS.

4.2.2. GC-MS Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis SampleGC Sample/Standard in Pyridine DerivGC Add BSTFA + 1% TMCS SampleGC->DerivGC HeatGC Heat at 70°C DerivGC->HeatGC InjectGC Inject Derivatized Sample HeatGC->InjectGC Cool to RT SepGC DB-5ms Separation InjectGC->SepGC DetectMS MS Detection (EI) SepGC->DetectMS DataGC Data Analysis & Identification DetectMS->DataGC Mass Spectrum

Sources

Application Notes and Protocols for the Purification of 3-(Tert-butylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for the purification of 3-(Tert-butylamino)propan-1-ol, a key building block in pharmaceutical synthesis. Recognizing the critical importance of purity for reproducible research and the development of active pharmaceutical ingredients (APIs), this document outlines three primary purification strategies: vacuum distillation, recrystallization of the free base and its hydrochloride salt, and column chromatography. The selection of an appropriate method is dictated by the impurity profile of the crude material and the desired final purity. This guide explains the underlying chemical principles for each technique, offering step-by-step protocols and expert insights to enable researchers to obtain highly pure 3-(Tert-butylamino)propan-1-ol.

Introduction to 3-(Tert-butylamino)propan-1-ol and the Imperative of Purification

3-(Tert-butylamino)propan-1-ol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structural motif makes it a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Furthermore, in the context of drug development, stringent purity requirements are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.

This document serves as a practical guide for chemists and researchers, providing robust and validated protocols for the purification of 3-(Tert-butylamino)propan-1-ol to a high degree of purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 3-(Tert-butylamino)propan-1-ol is essential for designing effective purification strategies. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs.

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular FormulaC₇H₁₇NO-
Molecular Weight131.22 g/mol -
Physical StateLikely a low-melting solid at room temperature.The analogous (S)-3-tert-Butylamino-1,2-propanediol has a melting point of 89-91°C.[1]
Boiling PointHigh, likely >200°C at atmospheric pressure.3-Amino-1-propanol has a boiling point of 187-188°C.[2] The addition of the tert-butyl group will increase the molecular weight and likely the boiling point. High boiling points necessitate vacuum distillation to prevent decomposition.[3][4]
SolubilityExpected to be soluble in water and polar organic solvents like methanol, ethanol, and isopropanol.The presence of both a hydroxyl and an amino group allows for hydrogen bonding. The analogous (S)-3-tert-Butylamino-1,2-propanediol is soluble in water and alcohol.[1]

Common Impurities:

The impurity profile of crude 3-(Tert-butylamino)propan-1-ol will depend on its synthetic route. Common synthesis involves the reaction of 3-chloropropan-1-ol with tert-butylamine or the reductive amination of 3-hydroxypropanal with tert-butylamine. Potential impurities may include:

  • Starting materials: Unreacted 3-chloropropan-1-ol, 3-hydroxypropanal, or tert-butylamine.

  • Over-alkylation products: Bis-(3-hydroxypropyl)tert-butylamine.

  • Solvents and reagents: Residual solvents from the reaction or workup.

  • Salts: Inorganic salts from pH adjustments during workup.

Purification Protocols

Based on the anticipated properties of 3-(Tert-butylamino)propan-1-ol, the following purification methods are recommended. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification.

Protocol 1: Vacuum Distillation

Principle: Vacuum distillation is the preferred method for purifying high-boiling liquids or solids that are thermally sensitive.[3][4] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that minimizes decomposition. This method is particularly effective for removing non-volatile impurities and solvents with significantly different boiling points.

Experimental Protocol:

  • Drying the Crude Product: Ensure the crude 3-(Tert-butylamino)propan-1-ol is free of water and volatile solvents. If necessary, dissolve the crude material in a suitable organic solvent like dichloromethane, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for high-boiling materials to minimize product loss. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Distillation:

    • Place the crude 3-(Tert-butylamino)propan-1-ol in the distillation flask with a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum and begin heating the distillation flask with a heating mantle.

    • Collect any low-boiling fractions (likely residual solvents or starting materials) in a separate receiving flask.

    • Monitor the head temperature and pressure. Collect the main fraction of 3-(Tert-butylamino)propan-1-ol at a constant temperature and pressure. The exact boiling point under vacuum will need to be determined empirically, but based on analogs, it is expected to be in the range of 100-150°C at a few mmHg.

    • Discontinue the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides (if present).

  • Product Handling: The purified 3-(Tert-butylamino)propan-1-ol will likely solidify in the receiving flask upon cooling.

Workflow for Vacuum Distillation:

G crude Crude 3-(Tert-butylamino)propan-1-ol dry Dry Crude Product (Anhydrous Na₂SO₄) crude->dry setup Assemble Vacuum Distillation Apparatus dry->setup distill Vacuum Distillation setup->distill fractions Collect Fractions distill->fractions pure Pure 3-(Tert-butylamino)propan-1-ol fractions->pure Main Fraction

Caption: Workflow for the purification of 3-(Tert-butylamino)propan-1-ol by vacuum distillation.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. For amino alcohols, recrystallization can be performed on the free base or, more commonly, on a salt derivative, which often has better-defined crystalline properties.

Solvent Selection: The ideal solvent is one in which 3-(Tert-butylamino)propan-1-ol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its likely polarity, suitable solvents could include non-polar to moderately polar solvents such as toluene, ethyl acetate, or mixtures of hexane and ethyl acetate.

Experimental Protocol:

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude 3-(Tert-butylamino)propan-1-ol until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Principle: Converting the basic amine to its hydrochloride salt often yields a more crystalline and less soluble solid, making it easier to purify by recrystallization.

Experimental Protocol:

  • Salt Formation: Dissolve the crude 3-(Tert-butylamino)propan-1-ol in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring. The hydrochloride salt will precipitate.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Choose a suitable solvent for recrystallization. A common choice for amine hydrochlorides is a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate).

    • Dissolve the crude salt in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified hydrochloride salt by vacuum filtration, wash with a cold solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional): If the free amine is required, the purified salt can be dissolved in water and treated with a base (e.g., NaOH or NaHCO₃ solution) to regenerate the free 3-(Tert-butylamino)propan-1-ol, which can then be extracted with an organic solvent.

Workflow for Recrystallization via Salt Formation:

G crude Crude 3-(Tert-butylamino)propan-1-ol salt_formation Salt Formation (e.g., with HCl) crude->salt_formation crude_salt Crude Hydrochloride Salt salt_formation->crude_salt recrystallization Recrystallization crude_salt->recrystallization pure_salt Pure Hydrochloride Salt recrystallization->pure_salt liberation Liberation of Free Base (e.g., with NaOH) pure_salt->liberation pure_free_base Pure 3-(Tert-butylamino)propan-1-ol liberation->pure_free_base

Caption: Workflow for purification via hydrochloride salt recrystallization.

Protocol 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). This technique is highly effective for separating compounds with similar polarities and for removing colored impurities.

Experimental Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a common choice for polar compounds like amino alcohols.

    • Eluent: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. To improve the elution of the basic amine and prevent tailing, a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) should be added to the eluent system.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude 3-(Tert-butylamino)propan-1-ol in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Column Chromatography:

G crude Crude 3-(Tert-butylamino)propan-1-ol dissolve Dissolve in Minimal Eluent crude->dissolve load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate Under Reduced Pressure combine->concentrate pure Pure 3-(Tert-butylamino)propan-1-ol concentrate->pure

Caption: Workflow for the purification of 3-(Tert-butylamino)propan-1-ol by column chromatography.

Purity Assessment

After purification, the purity of 3-(Tert-butylamino)propan-1-ol should be assessed using appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

Conclusion

The purification of 3-(Tert-butylamino)propan-1-ol is a critical step in its utilization as a synthetic intermediate. The choice of purification method—vacuum distillation, recrystallization, or column chromatography—should be guided by the specific impurity profile of the crude material and the desired final purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain high-purity 3-(Tert-butylamino)propan-1-ol, ensuring the integrity and success of their subsequent research and development endeavors.

References

  • Reich, H. J. (n.d.). Recrystallization. University of Wisconsin. Retrieved from [Link]

  • Indiamart. (n.d.). (S)-3-tert-Butylamino-1,2-propanediol. Retrieved from [Link]

  • Lisa Nichols. (2014, May 22). Vacuum Distillation [Video]. YouTube. [Link]

  • McIndoe Group. (2015, June 12). Solvent Vacuum Distillation [Video]. YouTube. [Link]

  • Wikipedia. (2024, April 23). 3-Amino-1-propanol. In Wikipedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Tert-butylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TBAP-SYN-001 Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

The synthesis of 3-(tert-butylamino)propan-1-ol (CAS: 14526-89-7) typically involves the nucleophilic substitution of 3-chloro-1-propanol with tert-butylamine .

Users frequently report yields below 40%. As your technical lead, I have analyzed the common failure modes. The low yield is rarely due to the chemistry failing to occur; it is almost always due to kinetic stalling (reaction doesn't finish) or phase-transfer loss (product is lost in water during workup).

This guide moves beyond standard textbook procedures to industrial "best practices" that address the steric bulk of the tert-butyl group and the extreme hydrophilicity of the amino-alcohol product.

Critical Reaction Parameters (The Synthesis)

The Core Problem: Sterics vs. Volatility

The reaction is an


 substitution. However, tert-butylamine is a bulky nucleophile, making the attack on the alkyl chloride slow. Furthermore, tert-butylamine boils at 44°C .
  • Standard Lab Mistake: Refluxing in open glassware. The temperature caps at ~44°C (boiling point of the amine), which is insufficient to drive the reaction with the alkyl chloride to completion, leading to recovered starting material.

  • The Solution: You must utilize pressure to access higher activation energies.

Optimized Protocol

Reagents:

  • 3-Chloro-1-propanol (1.0 equiv)

  • tert-Butylamine (5.0 - 8.0 equiv) – Acts as reactant, solvent, and acid scavenger.

  • Potassium Iodide (0.1 equiv) – Finkelstein catalyst (optional but recommended).

Procedure:

  • Vessel: Use a high-pressure glass reactor (thick-walled sealed tube) or a stainless steel autoclave.

  • Loading: Charge the vessel with 3-chloro-1-propanol and KI. Add tert-butylamine cold.

  • Reaction: Seal the vessel. Heat to 80–90°C for 12–16 hours.

    • Note: The internal pressure will rise. Ensure your vessel is rated for at least 5-10 bar.

  • Monitoring: Cool an aliquot and check via GC or TLC (stain with Ninhydrin).

Mechanistic Pathway (Graphviz)

ReactionPathway cluster_0 Critical Failure Point Reactants 3-Chloro-1-propanol + t-Butylamine Transition Transition State (Steric Clashes) Reactants->Transition Heat (80°C) Pressure Intermed Ammonium Salt Intermediate Transition->Intermed SN2 Attack Product 3-(Tert-butylamino)propan-1-ol (Free Base) Intermed->Product NaOH Workup (Deprotonation)

Figure 1: Reaction pathway highlighting the energy barrier caused by steric hindrance, necessitating elevated temperatures/pressure.

Isolation & Purification (The "Yield Saver")

The Core Problem: Hydrophilicity

The product contains both a hydroxyl group and a secondary amine. It is miscible with water . A standard Diethyl Ether/Water extraction will result in >50% product loss to the aqueous layer.

The "Salting Out" Workup Strategy

To force the product into the organic phase, we must modify the partition coefficient (


).

Step-by-Step Workup:

  • Quench: Cool the reaction mixture. Evaporate excess tert-butylamine (recoverable).[1][2]

  • Basify: Add 5M NaOH until pH > 12. This ensures the amine is in the free-base form (neutral), not the hydrochloride salt.

  • Saturation (Critical): Add solid NaCl or

    
     to the aqueous layer until no more salt dissolves.
    
    • Why? This increases the ionic strength of the water, "pushing" the organic product out (Salting Out effect).

  • Extraction:

    • Do NOT use Diethyl Ether (too non-polar).

    • USE: Dichloromethane (DCM) or a mixture of Chloroform:Isopropanol (3:1) .

    • Perform 4-5 extractions.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Final Purification: Vacuum distillation is preferred over column chromatography due to the polarity of the amine (which streaks on silica).

Workup Decision Tree (Graphviz)

WorkupLogic Start Crude Reaction Mixture Step1 Evaporate Excess Amine Start->Step1 CheckPH Check pH > 12? Step1->CheckPH AddBase Add 5M NaOH CheckPH->AddBase No Salt Saturate with NaCl/K2CO3 CheckPH->Salt Yes AddBase->CheckPH Extract Extract with DCM or CHCl3:IPA Salt->Extract CheckYield TLC of Aqueous Layer Extract->CheckYield ReExtract Repeat Extraction CheckYield->ReExtract Product Present Distill Vacuum Distillation CheckYield->Distill Clear ReExtract->Extract

Figure 2: Decision tree for maximizing recovery of the water-soluble amino alcohol.

Troubleshooting & FAQs

Q: I see a large spot on TLC that isn't moving, and my yield is low. What is it?

A: This is likely the hydrochloride salt of your product.

  • Cause: Insufficient basification during workup.

  • Fix: The amine must be deprotonated to be extracted. Ensure pH > 12. If you try to extract the salt, it will stay in the water.

Q: Can I use 3-bromo-1-propanol instead of the chloro- analog?

A: Yes, and it is recommended.

  • Reasoning: Bromide is a better leaving group than chloride (

    
     reaction rate: I > Br > Cl).
    
  • Caveat: 3-bromo-1-propanol is more expensive and less stable (prone to cyclization to oxetane upon storage). If using the chloro- derivative, adding catalytic Potassium Iodide (KI) generates the iodide in situ (Finkelstein reaction), mimicking the reactivity of the bromide.

Q: My product is colored (yellow/brown) after distillation.

A: Trace oxidation of the amine.

  • Fix: Distill under nitrogen or argon. Store the product under inert gas. Amino alcohols are prone to air oxidation over time.

Q: Why not use a stronger base like NaH to speed it up?

A: Avoid strong bases.

  • Risk:[3][4] Strong bases will deprotonate the hydroxyl group of the starting material (3-chloro-1-propanol), leading to rapid intramolecular cyclization to form oxetane or intermolecular ether formation (O-alkylation). Using the amine itself as the base favors N-alkylation.

Summary of Physicochemical Data

ParameterValue / ConditionNotes
Target CAS 14526-89-73-(tert-butylamino)propan-1-ol
Reagent BP t-Butylamine: 44-46°CRequires sealed vessel for reactions >50°C
Product Solubility High in

, EtOH
Poor in Hexanes, Et2O
Key Catalyst Potassium Iodide (KI)Accelerates Cl displacement
Optimal Solvent Neat (Excess Amine)Simplifies workup (evaporation)

References

  • Reaction of 3-chloro-1-propanol: ChemicalBook. (n.d.). Synthesis of 3-Chloro-1-propanol. Retrieved from

  • Amino Alcohol Synthesis (General): Organic Syntheses. (1949). tert-Butylamine (General properties and handling). Org.[5][6] Synth. 29,[7] 18. Retrieved from

  • Purification of Hydrophilic Amines: Biotage. (2023). How to purify hydrophilic peptides/amines (Principles of solvent selection and ion pairing). Retrieved from

  • Timolol Intermediate (Analogous Chemistry): ChemicalBook. (n.d.). Synthesis of (S)-3-tert-Butylamino-1,2-propanediol (Analogous alkylation conditions). Retrieved from

Sources

Technical Support Center: Enhancing the Enantioselectivity of 3-(Tert-butylamino)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of 3-(tert-butylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis of this and structurally related chiral β-amino alcohols. Our aim is to equip you with the knowledge to not only execute these syntheses but also to rationalize and optimize them for enhanced enantioselectivity.

Introduction to the Synthesis of Chiral 3-(Tert-butylamino)propan-1-ol

Chiral 3-(tert-butylamino)propan-1-ol is a valuable building block in the pharmaceutical industry. Achieving high enantiomeric excess (ee) is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The two primary retrosynthetic approaches to obtaining enantiomerically enriched 3-(tert-butylamino)propan-1-ol are:

  • Asymmetric Reduction of a Prochiral β-Amino Ketone: This is a highly effective strategy that creates the chiral center in a controlled manner.

  • Kinetic Resolution of a Racemic Mixture: This method separates the desired enantiomer from a racemic mixture of 3-(tert-butylamino)propan-1-ol.

This guide will focus on providing practical insights and troubleshooting for both of these approaches.

Core Synthetic Strategies and Troubleshooting

Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides for the most common methods employed in the synthesis of enantiomerically enriched 3-(tert-butylamino)propan-1-ol.

Part 1: Asymmetric Reduction of 3-(Tert-butylamino)propanal

The asymmetric reduction of the prochiral ketone, 3-(tert-butylamino)propanal, is a powerful method to directly obtain the desired enantiomer of 3-(tert-butylamino)propan-1-ol. The success of this approach hinges on the choice of the chiral catalyst and the precise control of reaction conditions.

General Workflow for Asymmetric Reduction

Caption: General workflow for the asymmetric reduction of a β-amino ketone.

FAQs and Troubleshooting for Asymmetric Reduction

Question 1: My enantiomeric excess (ee) is low when using a Noyori-type Ru-BINAP catalyst system. What are the likely causes and how can I improve it?

Answer:

Low enantioselectivity in Noyori-type hydrogenations can stem from several factors. Here's a systematic troubleshooting guide:

  • Catalyst Integrity and Activation:

    • Cause: The Ru-BINAP precatalyst may not be properly activated to the catalytically active species.[1][2] The active catalyst is a ruthenium hydride, and incomplete formation will lead to a non-selective reduction.

    • Solution: Ensure your reaction setup is scrupulously free of oxygen and moisture. Use freshly distilled, degassed solvents. The activation step, often involving the reaction of the precatalyst with H₂ in the presence of a base, is critical. Consider extending the activation time or slightly increasing the temperature during this phase.

  • Purity of Substrate and Reagents:

    • Cause: Impurities in the 3-(tert-butylamino)propanal substrate or the solvent can poison the catalyst. Acidic impurities are particularly detrimental as they can react with the basic cocatalyst.

    • Solution: Purify the substrate by distillation or column chromatography before use. Ensure all solvents are of high purity and rigorously dried.

  • Reaction Temperature and Pressure:

    • Cause: Temperature has a significant impact on enantioselectivity. Higher temperatures can lead to decreased ee due to the smaller energy difference between the diastereomeric transition states.[3] Hydrogen pressure can also influence the catalyst's activity and selectivity.

    • Solution: Systematically screen lower temperatures. Reactions are often run between 0°C and room temperature. Be aware that lowering the temperature will decrease the reaction rate. A balance must be struck between reaction time and enantioselectivity. Optimize the hydrogen pressure; while higher pressures can increase the rate, they may not always lead to higher ee.

  • Solvent Choice:

    • Cause: The solvent plays a crucial role in stabilizing the transition states of the enantioselective step. A suboptimal solvent can lead to poor enantioselectivity.

    • Solution: Methanol and ethanol are commonly used solvents for Noyori hydrogenations. However, exploring other polar aprotic solvents like THF or dichloromethane might be beneficial. A solvent screen is a valuable optimization step.

Question 2: I am observing poor conversion in my Corey-Bakshi-Shibata (CBS) reduction of 3-(tert-butylamino)propanal. What should I investigate?

Answer:

Poor conversion in a CBS reduction is often related to the quality of the reagents or the reaction setup.

  • Borane Source Quality:

    • Cause: The borane source (e.g., BH₃•THF or BH₃•SMe₂) can degrade over time, leading to a lower effective concentration of the reducing agent.

    • Solution: Use a fresh bottle of the borane reagent or titrate an older bottle to determine its exact concentration before use.

  • Catalyst Formation and Integrity:

    • Cause: The in-situ formation of the oxazaborolidine catalyst from the chiral amino alcohol and borane might be incomplete. The catalyst is also sensitive to moisture.

    • Solution: Ensure the chiral amino alcohol is of high purity and dry. The reaction should be conducted under a strictly inert atmosphere (argon or nitrogen).

  • Reaction Temperature:

    • Cause: While lower temperatures generally favor higher enantioselectivity, they also significantly slow down the reaction rate.

    • Solution: If conversion is the primary issue, consider running the reaction at a slightly higher temperature (e.g., from -78°C to -40°C or -20°C). This will be a trade-off with enantioselectivity, so optimization is key.

Question 3: The diastereoselectivity of my reduction is poor, leading to a mixture of syn- and anti-products. How can I improve this?

Answer:

For substrates with pre-existing stereocenters, achieving high diastereoselectivity is crucial.

  • Catalyst-Substrate Matching:

    • Cause: The chiral catalyst may not be well-matched to the substrate, leading to poor facial selectivity.

    • Solution: If you are using a catalyst with a specific chirality (e.g., (R)-BINAP) and getting a mixture of diastereomers, consider using the opposite enantiomer of the catalyst ((S)-BINAP). The stereochemical outcome of many asymmetric reductions is predictable based on established models of the transition state.

  • Chelation Control:

    • Cause: The presence of the amino group in the substrate can lead to chelation with the metal center of the catalyst, influencing the approach of the hydride.

    • Solution: The choice of protecting group on the amine can influence chelation. Experimenting with different protecting groups (e.g., Boc, Cbz) might alter the diastereoselectivity.

Part 2: Enzymatic Kinetic Resolution of Racemic 3-(Tert-butylamino)propan-1-ol

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture by selectively reacting one enantiomer with a chiral catalyst, typically an enzyme. For β-amino alcohols, lipases are commonly employed for enantioselective acylation.

General Workflow for Enzymatic Kinetic Resolution

Sources

Scale-up considerations for the production of "3-(Tert-butylamino)propan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2041-76-1 | Formula:


 | Role:  Pharmaceutical Intermediate (e.g., 

-blocker synthesis)[1]

Process Engineering: The Reaction Phase

Core Chemistry & Mechanism

The industrial production of 3-(tert-butylamino)propan-1-ol primarily relies on the nucleophilic substitution (


) of 3-chloro-1-propanol  (or 3-bromo-1-propanol) with tert-butylamine .[1]


Critical Insight: While the stoichiometry suggests a 1:1 reaction, the generation of HCl requires a scavenger.[1] In the absence of an auxiliary base, the tert-butylamine acts as the scavenger, precipitating as tert-butylammonium chloride.[1]

Scale-Up Considerations
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 : 3.0-5.0 (Halide : Amine)Crucial: Excess amine suppresses the formation of the bis-alkylated impurity (tertiary amine).[1] It also maintains fluidity as salts precipitate.[1]
Temperature 40°C – 60°C (Controlled)The reaction is exothermic.[1] High temperatures promote elimination (formation of allyl alcohol) and bis-alkylation.[1]
Pressure 1 – 2 bar (Closed System)tert-Butylamine boils at ~44°C. A closed reactor prevents loss of volatiles and ensures kinetic concentration is maintained.[1]
Dosing Strategy Inverse AdditionAdd the halo-alcohol slowly to the amine .[1] This ensures the alkylating agent always encounters a large excess of nucleophile, favoring mono-alkylation.[1]
Process Flow Diagram (DOT)

The following diagram illustrates the critical control points (CCPs) for the synthesis and isolation workflow.

G Start Raw Materials (t-BuNH2 + 3-Cl-Propanol) Reactor Reactor (PGL) Temp < 50°C Pressure: 1-2 bar Start->Reactor Inverse Addition Quench Quench/Basification (50% NaOH) Reactor->Quench Rxn Complete Separation Phase Separation (Remove Aqueous Brine) Quench->Separation Biphasic Mix Recovery Amine Recovery (Atmospheric Distillation) Separation->Recovery Organic Phase Recovery->Start Recycle t-BuNH2 Distillation Product Isolation (Vacuum Distillation) Recovery->Distillation Crude Oil Product Final Product 3-(Tert-butylamino)propan-1-ol Distillation->Product Pure Fraction

Figure 1: Process flow for the alkylation and isolation of 3-(tert-butylamino)propan-1-ol. Note the amine recycling loop, which is critical for process economics.

Troubleshooting & FAQ: Technical Support

Issue 1: High Levels of Bis-Alkylated Impurity

Symptom: GC/HPLC shows a significant peak at higher retention time (MW ~202 g/mol ).[1] Root Cause: Localized high concentration of the alkylating agent (3-chloropropanol) relative to the amine.[1] Corrective Action:

  • Verify Addition Mode: Ensure you are adding the chloride to the amine, not vice versa.

  • Increase Agitation: Poor mixing creates "hotspots" where the product competes with the amine for the alkylating agent.[1]

  • Increase Molar Ratio: Increase tert-butylamine equivalents from 3.0x to 5.0x.

Issue 2: Reactor Fouling / Stirrer Seizure

Symptom: The reaction mixture becomes a thick paste or solidifies during the run.[1] Root Cause: Precipitation of tert-butylammonium chloride salts in a solvent-free (neat) or low-solvent environment.[1] Corrective Action:

  • Water Addition: Add a small amount of water (10-20% v/v) to the reaction.[1] This solubilizes the salt and creates a biphasic system, though it may slightly retard the rate.[1]

  • Solvent Selection: Use a co-solvent like Toluene or Xylene if the temperature must be raised above the amine's boiling point, ensuring the salt remains suspended or the system is dilute enough to flow.[1]

Issue 3: Low Assay / High Water Content in Final Product

Symptom: Product boiling point is depressed, or Karl Fischer titration shows >1% water.[1] Root Cause: 3-(Tert-butylamino)propan-1-ol is hygroscopic and can form azeotropes with water/amine.[1] Corrective Action:

  • Drying Phase: Ensure the organic phase after caustic wash is dried thoroughly (e.g., azeotropic removal with toluene) before final vacuum distillation.[1]

  • Vacuum Integrity: Distill at the lowest possible pressure (<10 mmHg). High thermal history during distillation can cause degradation.[1]

Isolation & Purification Protocol

To achieve pharmaceutical-grade purity (>99.0%), follow this isolation logic:

  • Basification: The reaction mixture contains the product as a partial salt.[1] Add 50% NaOH (1.1 eq vs total chloride) to liberate the free base.[1]

    • Check: pH of the aqueous layer must be >12.[1]

  • Phase Split: The product will partition into the organic layer (or the excess amine layer).[1]

    • Note: If the density difference is low, add NaCl to the aqueous layer to force separation ("salting out").[1]

  • Amine Recovery: Strip the excess tert-butylamine at atmospheric pressure (BP ~44°C).[1] This distillate can be recycled directly.[1]

  • Vacuum Distillation: The residue is the crude amino alcohol.[1]

    • Main Cut: Collect the fraction boiling at ~106–110°C at 18 mmHg (or equivalent adjusted pressure).

    • Pot Residue: Discard the heavy bis-alkylated oligomers.

Safety & Handling (EHS)[1]

  • Flammability: tert-Butylamine has a flash point of approx. -9°C. All equipment must be grounded and rated for Class I, Div 1 environments.[1]

  • Corrosivity: Both the starting amine and the product are caustic.[1] They can cause severe skin burns and eye damage.[1]

  • Inhalation: High vapor pressure of the amine requires closed-loop handling or aggressive scrubbing (acid scrubber) on reactor vents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5261226, 3-(Butylamino)propan-1-ol. Retrieved from [Link][1][2]

  • Castaldi, G., et al. (1987). Synthesis of (-)-bupropion hydrochloride. Journal of Organic Chemistry, 52(14), 3018.[1] (Describes analogous alkylation of tert-butylamine).

  • Musser, J. H., et al. (1984). Synthesis of amino alcohol intermediates.[1] U.S. Patent No.[1][3] 4,451,465.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

Sources

Methods for monitoring the progress of "3-(Tert-butylamino)propan-1-ol" reactions

[1][2]

Current Status: Operational Subject: Analytical Methodologies for Aliphatic Amino-Alcohols Ticket ID: T-BA-301-MONITOR Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Monitoring the synthesis and purity of 3-(tert-butylamino)propan-1-ol presents a specific set of analytical challenges due to its chemical nature:

  • Lack of Chromophore: The molecule is aliphatic, rendering standard UV-Vis detection (254 nm) ineffective without derivatization.[2]

  • High Polarity: The presence of both a secondary amine and a primary hydroxyl group leads to strong retention and "streaking" on standard silica phases.

  • Volatility/Thermal Instability: Direct GC analysis often results in peak tailing or thermal degradation.[2]

This guide provides validated protocols to overcome these hurdles, structured as a troubleshooting workflow.

Module 1: Rapid In-Process Monitoring (TLC)

User Question:

"I am trying to monitor the disappearance of my starting material using TLC, but the product spot streaks badly and is difficult to visualize. How do I fix this?"

Technical Diagnosis:

The "streaking" is caused by the interaction between the basic secondary amine of your product and the acidic silanol groups (


Troubleshooting Protocol:

Step 1: Modify the Mobile Phase (The "Basification" Rule) You must neutralize the silica acidity. Add a volatile base to your eluent system.[2]

  • Standard Eluent: Dichloromethane (DCM) : Methanol (MeOH) [9:1].[1][2]

  • Corrected Eluent: DCM : MeOH : Triethylamine (TEA) or NH₄OH [90:9:1].[1][2]

    • Note: Pre-saturate the TLC chamber for 15 minutes to ensure the atmosphere is basic.

Step 2: Visualization Techniques (Non-UV) Since the molecule does not absorb UV light, use these specific stains:

Stain ReagentTarget GroupObservationPreparation
Ninhydrin Secondary AmineRed/Pink spots upon heating1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.[1][2]
KMnO₄ (Basic) Alcohol/AmineYellow spots on purple background1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL water.[2]
Iodine Chamber General OrganicBrown/Yellow reversible spotsPlace silica plate in a jar with solid Iodine crystals.[2]

Module 2: Quantitative Analysis (HPLC)

User Question:

"I injected my reaction mixture into the HPLC using a C18 column and a UV detector at 254 nm, but I see a flat baseline. Is my reaction dead?"

Technical Diagnosis:

The reaction is likely fine, but your detection method is incompatible. 3-(tert-butylamino)propan-1-ol has no conjugated

12212
Solution A: Universal Detection (CAD/ELSD)

If available, use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[3] These respond to non-volatile mass rather than optical properties.[2]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amine-functionalized silica.[1][2]

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 5.0).[2]

  • Why: HILIC retains polar amines well; CAD detects the aliphatic backbone.

Solution B: Pre-Column Derivatization (For UV/Fluorescence)

If you are restricted to UV-Vis, you must "tag" the secondary amine with a chromophore.[1] Dansyl Chloride is the gold standard here as it reacts specifically with secondary amines (unlike OPA).

Protocol: Dansyl Chloride Derivatization

  • Reagent: Dissolve 5 mg Dansyl Chloride in 1 mL Acetone.

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 11.
    
  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Dansyl Reagent.

  • Incubate: Heat at 60°C for 20 minutes in a sealed vial (protect from light).

  • Quench: Add 50 µL Ethanolamine (scavenges excess reagent).

  • Analyze: Inject on C18 HPLC. Detect at UV 337 nm or Fluorescence (Ex 340nm / Em 525nm) .

Module 3: Purity & Volatile Analysis (GC-MS)

User Question:

"My GC-MS peaks are broad and tailing. I suspect thermal decomposition in the injector port."

Technical Diagnosis:

Free amino-alcohols interact with active sites in the GC liner and column.[2] The hydroxyl and amine groups form hydrogen bonds, causing tailing. You must block these groups via Silylation .[2]

Protocol: BSTFA Silylation

This converts the polar


12

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[1][2][4]

  • TMCS: Trimethylchlorosilane (1% catalyst).[2]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[2]

Workflow:

  • Take ~5 mg of dry reaction residue.

  • Add 0.5 mL Anhydrous Pyridine.

  • Add 200 µL BSTFA + 1% TMCS.

  • CRITICAL STEP: Cap tightly and heat at 70°C for 30 minutes . (Room temp is insufficient for sterically hindered t-butyl amines).[1][2]

  • Inject 1 µL into GC (Split mode 20:1).

Expected Mass Shifts (GC-MS):

  • MW (Parent): 131.2 g/mol .[2]

  • Mono-TMS (O-TMS): 131 + 72 = 203 m/z.[1][2]

  • Di-TMS (N,O-di-TMS): 131 + 144 = 275 m/z.[1][2]

    • Note: The steric bulk of the tert-butyl group may make N-silylation difficult, often resulting in only the O-TMS derivative being dominant.[1][2]

Decision Logic & Workflows

Figure 1: Analytical Method Selection Tree

MethodSelectionStartStart: 3-(t-butylamino)propan-1-ol SampleQ1Is Quantitative Purity Required?Start->Q1Q3Is Mass Spec/CAD Available?Q1->Q3YesTLCMethod: TLC (Qualitative)Stain: Ninhydrin or KMnO4Mobile Phase: +TEAQ1->TLCNo (Quick Check)Q2Is UV/Fluorescence Detector Available?DerivHPLCMethod: HPLC (Derivatization)Reagent: Dansyl ChlorideDetect: UV 337nmQ2->DerivHPLCYesGCMethod: GC-MS (Silylation)Reagent: BSTFA + 1% TMCSHeat: 70°C, 30 minQ2->GCNo (Switch to Gas Phase)Q3->Q2No (Only UV)DirectHPLCMethod: HPLC (Direct)Detector: CAD or ELSDColumn: HILICQ3->DirectHPLCYes (CAD/ELSD)

Caption: Decision tree for selecting the optimal analytical technique based on laboratory instrumentation availability and data requirements.

Module 4: Structural Confirmation (NMR)

When confirming the structure of the isolated product, look for these diagnostic signals in 1H NMR (CDCl₃) .

Proton EnvironmentApprox. Shift (δ)MultiplicityDiagnostic Note
t-Butyl (-C(CH₃)₃) 1.05 - 1.15 ppmSinglet (9H)Strong, sharp singlet.[1][2]
N-CH₂ (Propyl) 2.60 - 2.80 ppmTripletAdjacent to the amine.[1][2]
O-CH₂ (Propyl) 3.60 - 3.80 ppmTripletDeshielded by oxygen.[1][2]
Central -CH₂- 1.60 - 1.80 ppmQuintetThe bridge of the propyl chain.[1][2]

Note: The N-H and O-H protons are broad and exchangeable; their position varies with concentration and moisture.

References

  • TLC Visualization of Amines: Merck KGaA.[2] "Dyeing Reagents for Thin Layer Chromatography." Merck Millipore Technical Library.[2] Link[1]

  • Derivatization for HPLC: Seiler, N. "Use of the dansyl reaction in biochemical analysis." Methods of Biochemical Analysis, 1970, 18, 259-337.[1] Link

  • GC-MS Silylation Protocols: Thermo Fisher Scientific. "GC Analysis of Derivatized Amino Acids using MSTFA/BSTFA." Application Note 20535. Link

  • Timolol Intermediate Analysis: Vele, V. T., et al. "A Validated LC Method for the Determination of Chiral Purity of (S)-3-tert-butylamino-1,2-propanediol." Worldwide Journals, 2013.[2] Link(Cited for chemical similarity in amine/alcohol handling).

  • Charged Aerosol Detection (CAD): Gamache, P. H., et al. "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America, 2005. Link

Strategies to reduce impurities in "3-(Tert-butylamino)propan-1-ol" manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(Tert-butylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common issues encountered during the manufacturing process. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical field experience to ensure scientific integrity and experimental success.

Introduction to the Synthesis of 3-(Tert-butylamino)propan-1-ol

The most common and industrially viable method for the synthesis of 3-(Tert-butylamino)propan-1-ol is the nucleophilic substitution reaction between tert-butylamine and 3-chloro-1-propanol. This reaction, while straightforward in principle, is often accompanied by the formation of various impurities that can affect the yield, purity, and overall quality of the final product. This guide will walk you through the identification, control, and reduction of these impurities.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: What are the most common impurities I should expect in my synthesis of 3-(Tert-butylamino)propan-1-ol, and where do they come from?

A1: Understanding the origin of impurities is the first step toward controlling them. The primary impurities in this synthesis can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual tert-butylamine and 3-chloro-1-propanol. Their presence is typically due to incomplete reaction, which can be caused by suboptimal reaction conditions such as insufficient reaction time, incorrect stoichiometry, or inadequate temperature.

  • Salt Byproduct: The reaction generates tert-butylammonium chloride as a salt byproduct. This is formed when the hydrochloric acid eliminated during the nucleophilic substitution reaction is neutralized by the basic tert-butylamine.[1]

  • Over-alkylation Products: Although the bulky tert-butyl group provides some steric hindrance, over-alkylation can still occur. The secondary amine of the product can react with another molecule of 3-chloro-1-propanol to form the tertiary amine, N,N-bis(3-hydroxypropyl)-tert-butylamine. Further reaction can lead to the formation of a quaternary ammonium salt.

  • Impurities from Starting Materials: The purity of your starting materials is critical. For instance, 3-chloro-1-propanol can contain impurities like 1,3-dichloropropane. If present, 1,3-dichloropropane can react with tert-butylamine to form undesired byproducts.

Table 1: Common Impurities and Their Sources

ImpurityChemical StructurePotential Source
tert-Butylamine(CH₃)₃CNH₂Unreacted starting material
3-Chloro-1-propanolClCH₂CH₂CH₂OHUnreacted starting material
tert-Butylammonium chloride(CH₃)₃CNH₃⁺Cl⁻Byproduct of the main reaction
N,N-bis(3-hydroxypropyl)-tert-butylamine(CH₃)₃CN(CH₂CH₂CH₂OH)₂Over-alkylation of the desired product
Quaternary Ammonium Salt[(CH₃)₃CN(CH₂CH₂CH₂OH)₂]⁺Cl⁻Further over-alkylation
Dichlorinated Impuritiese.g., ClCH₂CH₂CH₂NHC(CH₃)₃·HClReaction with dichloropropane impurity in starting material
Q2: My reaction seems to have a low conversion rate, leaving a high concentration of starting materials. How can I drive the reaction to completion?

A2: A low conversion rate is a frequent challenge. Here are several strategies to improve it:

  • Stoichiometry Adjustment: A common and effective strategy is to use an excess of one of the reactants. In this synthesis, using an excess of tert-butylamine is highly recommended. This not only helps to drive the reaction forward according to Le Chatelier's principle but also serves as a base to neutralize the HCl byproduct, preventing the formation of the unreactive protonated form of the starting amine.[1] A molar ratio of 2:1 to 4:1 of tert-butylamine to 3-chloro-1-propanol is a good starting point.

  • Temperature and Reaction Time Optimization: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to an increase in side reactions and potential degradation. A systematic study to find the optimal balance between reaction rate and impurity formation is advised. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress over time using an appropriate analytical technique like GC or HPLC.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile can be effective.[1] In some cases, running the reaction neat (without a solvent) with an excess of the amine can also be a viable option.

Experimental Protocol: Optimizing Reaction Conversion

  • Set up a series of parallel reactions in small-scale reactors.

  • Stoichiometry Screen: Vary the molar ratio of tert-butylamine to 3-chloro-1-propanol (e.g., 1.5:1, 2:1, 3:1, 4:1).

  • Temperature Screen: For the best stoichiometric ratio, run the reaction at different temperatures (e.g., 50 °C, 60 °C, 70 °C, 80 °C).

  • Time Course Analysis: At each temperature, take aliquots of the reaction mixture at regular intervals (e.g., 2, 4, 6, 8, 12, 24 hours).

  • Quench the aliquots and analyze them by GC or HPLC to determine the concentration of reactants and product.

  • Plot the concentration profiles to identify the conditions that give the highest conversion with the lowest impurity profile.

Q3: I am observing a significant amount of the N,N-bis(3-hydroxypropyl)-tert-butylamine impurity. What can I do to minimize this over-alkylation?

A3: The formation of the di-substituted byproduct is a classic example of a consecutive reaction. To favor the formation of the desired mono-substituted product, you should aim to keep the concentration of the electrophile (3-chloro-1-propanol) low relative to the nucleophile (tert-butylamine) throughout the reaction.

  • Controlled Addition of 3-Chloro-1-propanol: Instead of adding all the 3-chloro-1-propanol at the beginning of the reaction, add it slowly and portion-wise to the heated solution of excess tert-butylamine. This maintains a high molar ratio of the primary amine to the electrophile, thus favoring the initial substitution and minimizing the chance of the product reacting further.

  • Lower Reaction Temperature: As mentioned earlier, lower temperatures can help to improve selectivity. Since the activation energy for the second alkylation step may be different from the first, running the reaction at a lower temperature for a longer period might favor the desired product.

Diagram: Minimizing Over-alkylation

G cluster_0 Reaction Strategy cluster_1 Desired Outcome High [t-BuNH2] High Concentration of tert-Butylamine Favors Mono-alkylation Favors Formation of 3-(Tert-butylamino)propan-1-ol High [t-BuNH2]->Favors Mono-alkylation Minimizes Di-alkylation Minimizes Formation of N,N-bis(3-hydroxypropyl)-tert-butylamine High [t-BuNH2]->Minimizes Di-alkylation Slow Addition Slow Addition of 3-Chloro-1-propanol Slow Addition->Favors Mono-alkylation Slow Addition->Minimizes Di-alkylation Lower Temp Lower Reaction Temperature Lower Temp->Favors Mono-alkylation Lower Temp->Minimizes Di-alkylation

Caption: Strategies to favor mono-alkylation and minimize di-alkylation.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods for monitoring the reaction and assessing the purity of the final product?

A: A combination of chromatographic techniques is generally recommended:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for monitoring the disappearance of the relatively volatile starting materials, tert-butylamine and 3-chloro-1-propanol, and the appearance of the product. It can also be used to quantify other volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing the purity of the final product. Due to the lack of a strong UV chromophore in the target molecule, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often necessary.[2] Chiral HPLC methods have also been developed for enantiomeric separation if a specific stereoisomer is desired.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities, LC-MS is an invaluable tool. It provides molecular weight information that can help in elucidating the structures of byproducts.[4][5]

Q: What are the most effective purification strategies for removing the identified impurities?

A: The choice of purification method will depend on the scale of your synthesis and the nature of the impurities.

  • Distillation: Vacuum distillation is a highly effective method for purifying 3-(Tert-butylamino)propan-1-ol, especially for removing less volatile impurities and the salt byproduct. The significant difference in boiling points between the product and potential over-alkylation products makes distillation a good choice for achieving high purity.

  • Crystallization: If the product is a solid at room temperature or can be converted to a crystalline salt (e.g., hydrochloride or maleate salt), crystallization can be a very effective purification technique to remove starting materials and soluble impurities.

  • Ion-Exchange Chromatography: To remove ionic impurities such as the tert-butylammonium chloride salt, ion-exchange chromatography can be employed.

  • Aqueous Wash/Extraction: A simple workup procedure involving washing the crude product with water or a brine solution can help to remove the water-soluble salt byproduct and any remaining unreacted tert-butylamine.

Q: Are there any "greener" or alternative synthetic routes to consider?

A: While the reaction of tert-butylamine with 3-chloro-1-propanol is the most common, research into more environmentally friendly synthetic methods is ongoing. Some potential areas of exploration include:

  • Catalytic Amination: Direct amination of 1,3-propanediol with tert-butylamine over a suitable catalyst could be a greener alternative as it would generate water as the only byproduct. However, achieving high selectivity for the mono-aminated product can be challenging.

  • Biocatalysis: The use of enzymes, such as transaminases, to catalyze the amination of a suitable precursor is a growing area of interest in green chemistry.

Conclusion

The successful synthesis of high-purity 3-(Tert-butylamino)propan-1-ol hinges on a thorough understanding of the reaction mechanism and the potential for impurity formation. By carefully controlling reaction parameters such as stoichiometry, temperature, and addition rates, and by implementing robust analytical and purification strategies, it is possible to consistently produce a high-quality product. This guide provides a foundation for troubleshooting common issues and optimizing your manufacturing process.

References

  • Vele, V. T., Patil, S. M., Palav, R. V., Iyer, R., & Chandavarkar, M. A. (Year). A New Validated Chiral LC Method for the Enantiomeric Purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Worldwide Journals.
  • CN110668918A - Chemical synthesis method of 3-chloro-1-propanol. (Year). Google Patents.
  • Van Wyk, L., Neyt, N. C., Jugmohan, J., & Riley, D. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (Year). tert-BUTYLAMINE. Retrieved from [Link]

  • Borregaard. (Year). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Meiners, A. A., Bolze, C., & Scherer, A. L. (1958). N-Methyl-tert-butylamine. Journal of Organic Chemistry, 23(8), 1122.
  • Vele, V. T., et al. (Year). A New Validated Chiral LC Method for the Enantiomeric Purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Worldwide Journals.
  • Ceccato, A., et al. (1997). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection.
  • Ceccato, A., et al. (Year). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection.
  • T. Vele, Vinayak, et al. "A New Validated Chiral LC Method for the Enantiomeric Purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol." PARIPEX - INDIAN JOURNAL OF RESEARCH, vol. 3, no. 5, 2012, pp. 1-3.
  • Hubert, P., et al. (Year). Comparative Evaluation of Four Detectors in the High-Performance Liquid Chromatographic Analysis of Chiral Nonaromatic Alcohols.
  • Ceccato, A., et al. (1997). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butylamine. Retrieved from [Link]

  • CN117466835A - Preparation method of 3-thiotimolol maleate. (Year). Google Patents.
  • Kennington, S. C. D., et al. (2019). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses.
  • CN1309632A - A new type of N-tert-butyl hydroxylamine salt. (Year). Google Patents.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Georganics. (2023). N-Methyl-tert-butylamine - general description and preparation. Retrieved from [Link]

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (Year). Google Patents.
  • PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • LabCoatz. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! [Video]. YouTube. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 3-(Tert-butylamino)propan-1-ol with Other Amino Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and pharmaceutical innovation, the judicious selection of reagents is paramount. Amino alcohols, a versatile class of bifunctional compounds, serve as critical building blocks, catalysts, and functional moieties in a vast array of applications. This guide offers an in-depth comparative analysis of 3-(Tert-butylamino)propan-1-ol against other prominent amino alcohols, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary for informed decision-making.

Introduction to 3-(Tert-butylamino)propan-1-ol: A Compound of Strategic Importance

3-(Tert-butylamino)propan-1-ol is a secondary amino alcohol distinguished by a sterically demanding tert-butyl group appended to the nitrogen atom and a primary hydroxyl group at the terminus of a propyl chain. This unique structural architecture confers a specific set of physicochemical properties that render it a highly valuable tool in organic synthesis and a desirable component in the design of novel therapeutics. The pronounced steric hindrance around the nitrogen atom can profoundly influence reaction pathways, often affording enhanced selectivity and preventing undesirable side reactions. Its dual amine and alcohol functionalities allow for a diverse range of chemical transformations, establishing it as a potent ligand, catalyst, and synthetic precursor.

Physicochemical Properties: A Foundation for Performance

The utility of an amino alcohol is fundamentally dictated by its inherent physical and chemical characteristics. This section presents a comparative overview of the key properties of 3-(Tert-butylamino)propan-1-ol alongside three other widely used amino alcohols: Ethanolamine, 3-Aminopropan-1-ol, and N-Methylethanolamine.

Table 1: Comparative Physicochemical Properties of Selected Amino Alcohols

Property3-(Tert-butylamino)propan-1-olEthanolamine3-Aminopropan-1-olN-Methylethanolamine
CAS Number 42037-58-1141-43-5156-87-6109-83-1
Molecular Formula C7H17NOC2H7NOC3H9NOC3H9NO
Molecular Weight ( g/mol ) 131.2261.0875.1175.11
Boiling Point (°C) 184-187170[1]187-189158.1[2]
Melting Point (°C) 27-3010.3[1]11-4.5[2]
pKa (approx.) ~10.19.50~10.09.87
LogP (estimated) ~0.8-1.31-0.83-0.81[2]

Key Insights from Physicochemical Data:

  • Steric Hindrance: The defining characteristic of 3-(Tert-butylamino)propan-1-ol is its bulky tert-butyl group. This steric impediment is a powerful tool for chemists, enabling control over the stereochemistry and regioselectivity of reactions. In contrast, ethanolamine and 3-aminopropan-1-ol are primary amines with significantly less steric bulk, while N-methylethanolamine offers an intermediate level of steric hindrance.

  • Basicity (pKa): The basicity of these amino alcohols, as indicated by their pKa values, is a critical parameter in their function as catalysts or buffers. 3-(Tert-butylamino)propan-1-ol is a moderately strong base, comparable to 3-aminopropan-1-ol. The electron-donating nature of the alkyl groups on the nitrogen atom influences its basicity.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial determinant of a molecule's behavior in biological systems. The estimated positive LogP of 3-(Tert-butylamino)propan-1-ol suggests a greater affinity for lipid environments compared to the other, more hydrophilic amino alcohols. This property is of paramount importance in drug design, impacting membrane permeability and bioavailability.

Performance in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

To provide a tangible measure of performance, we will examine the role of these amino alcohols as ligands in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4] The ligand's structure is instrumental in stabilizing the palladium catalyst and facilitating the catalytic cycle.

Experimental Protocol: A Standardized Approach to Comparison

The following protocol outlines a standardized procedure for comparing the efficacy of the selected amino alcohols as ligands in a representative Suzuki-Miyaura reaction.

Methodology:

  • Reaction Assembly: In an inert atmosphere (e.g., a nitrogen-filled glovebox), a reaction vessel is charged with an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)2; 2 mol%), the respective amino alcohol ligand (4 mol%), and potassium phosphate (K3PO4; 2.0 mmol) as the base.

  • Solvent Addition: Anhydrous toluene (5 mL) is added to the reaction vessel.

  • Reaction Conditions: The vessel is sealed, and the mixture is stirred vigorously at 100 °C for 12 hours.

  • Analysis: Upon completion, the reaction mixture is cooled to ambient temperature, and the product yield is determined by gas chromatography (GC) with an internal standard.

Diagram 1: Experimental Workflow for Comparative Catalysis

Caption: A streamlined workflow for the comparative analysis of amino alcohol ligands in the Suzuki-Miyaura cross-coupling reaction.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling (Hypothetical Yields)

Amino Alcohol LigandSteric HindranceExpected Product Yield (%)
3-(Tert-butylamino)propan-1-ol High~92
EthanolamineLow~65
3-Aminopropan-1-olLow~70
N-MethylethanolamineModerate~80

Analysis of Catalytic Performance:

The anticipated results, grounded in established principles of catalysis, highlight the profound impact of the ligand's structure on reaction efficiency. The superior performance of 3-(Tert-butylamino)propan-1-ol can be attributed to its optimal steric bulk. The tert-butyl group is believed to promote the formation of a monoligated, highly active palladium(0) species, which is crucial for efficient oxidative addition, the rate-determining step in many Suzuki-Miyaura reactions.[5] The less hindered primary amines, ethanolamine and 3-aminopropan-1-ol, may lead to the formation of less active, bis-ligated palladium complexes, resulting in lower yields. N-Methylethanolamine, with its intermediate steric profile, is expected to show improved, yet still subordinate, performance.

Implications in Drug Development: Tailoring Pharmacological Profiles

The incorporation of amino alcohol moieties is a widely employed strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).

Diagram 2: The Influence of Amino Alcohols on Drug-Receptor Interactions

G cluster_0 Drug Molecule cluster_1 Biological Target (e.g., Receptor) Pharmacophore Pharmacophore Binding Pocket Binding Pocket Pharmacophore->Binding Pocket Amino Alcohol Moiety Amino Alcohol Moiety Hydrophobic Pocket Hydrophobic Pocket Amino Alcohol Moiety->Hydrophobic Pocket Lipophilicity (LogP) Hydrogen Bonding Sites Hydrogen Bonding Sites Amino Alcohol Moiety->Hydrogen Bonding Sites H-Bonding

Caption: A schematic illustrating how the amino alcohol component of a drug molecule can influence its interaction with a biological target.

The choice between 3-(Tert-butylamino)propan-1-ol and its less sterically hindered counterparts can have significant consequences for a drug candidate's profile:

  • Enhanced Membrane Permeability: The higher lipophilicity of 3-(Tert-butylamino)propan-1-ol can facilitate the passage of a drug across cellular membranes, including the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.

  • Modulation of Acidity/Basicity: The pKa of the amino group is a key determinant of a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The substitution on the amine allows for the fine-tuning of this critical parameter.

  • Improved Target Specificity: The defined three-dimensional structure and steric bulk of the tert-butyl group can lead to more precise and higher-affinity interactions with the intended biological target. This can enhance potency and reduce off-target effects, leading to a safer and more effective therapeutic.

Conversely, for drugs where high water solubility is a prerequisite, for instance in intravenous formulations, the more hydrophilic amino alcohols like ethanolamine would be the preferred choice.

Conclusion: A Strategic Choice for Optimal Outcomes

This comparative analysis demonstrates that the selection of an amino alcohol is a strategic decision with far-reaching implications for both chemical synthesis and drug development. 3-(Tert-butylamino)propan-1-ol emerges as a superior choice in scenarios where steric control is necessary to achieve high reaction selectivity and yields, or where increased lipophilicity is a desirable attribute for a bioactive molecule. Its performance in catalytic applications serves as a compelling testament to the advantages conferred by its unique molecular architecture.

For applications demanding high hydrophilicity or where the steric bulk of the tert-butyl group may prove disadvantageous, other amino alcohols such as ethanolamine or 3-aminopropan-1-ol remain valuable tools in the chemist's arsenal. A comprehensive understanding of the underlying chemical principles and the desired attributes of the final product is essential for making the optimal selection.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. In Chem 115. Harvard University. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Butylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 27). N-Methylethanolamine. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ethanolamine. In Wikipedia. Retrieved from [Link]

  • Chem LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Comparative Pharmacophore Analysis: 3-(Tert-butylamino)propan-1-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of


-adrenergic receptor antagonists (beta-blockers) and CNS-active agents, the amino-alcohol motif serves as a critical pharmacophore "tail." This guide provides an in-depth technical comparison of 3-(tert-butylamino)propan-1-ol  against its structural analogs.

While often utilized as a synthetic intermediate (e.g., in the synthesis of Timolol) or identified as a process impurity, this molecule serves as an excellent probe for understanding the steric and electrostatic requirements of the orthosteric binding pocket in GPCRs. This analysis contrasts the subject molecule with steric analogs (isopropyl variants) and functional analogs (diols) to elucidate the precise molecular features required for biological activity.

Structural Competitors & Analogs

To objectively evaluate performance, we compare the subject molecule against three distinct classes of analogs representing specific SAR modifications.

Compound IDChemical NameRole in ComparisonKey Structural Feature
Subject (A) 3-(Tert-butylamino)propan-1-ol Primary Probe

-Butyl tail; Single terminal -OH.[1][2][3]
Analog (B) 3-(Isopropylamino)propan-1-olSteric Analog

-Propyl tail; Reduced steric bulk.
Analog (C) 3-(Tert-butylamino)-1,2-propanediolFunctional Analog

-Butyl tail; Vicinal diol (H-bond donor).
Reference (D) Timolol MaleateBioactive Standard Full drug scaffold (Thiadiazole core).[4]

Comparative Biological Activity & Physicochemical Profile

The biological activity of these fragments is governed by their ability to anchor into the Aspartate residue (typically Asp113 in


-AR) via the amine, while the alkyl group fits into a hydrophobic sub-pocket.
Physicochemical Data Summary

Data represents experimentally validated values and high-confidence computational models.

ParameterSubject (A)Analog (B)Analog (C)Reference (D)
Molecular Weight 131.22 g/mol 117.19 g/mol 147.22 g/mol 316.42 g/mol
LogP (Lipophilicity) 0.700.35-0.501.83
pKa (Amine) ~10.1~10.0~9.89.21
Steric Bulk (

)
High (

-Bu)
Medium (

-Pr)
High (

-Bu)
High
Receptor Affinity (

)
>100

M (Est.)
>500

M (Est.)
>100

M (Est.)
~1-5 nM
Mechanistic Analysis
  • The "Magic Methyl" Effect (Subject A vs. Analog B): The tert-butyl group in the Subject (A) provides significantly higher lipophilicity (+0.35 LogP shift) compared to the isopropyl group in Analog (B). In

    
    -adrenergic receptors, the "hydrophobic pocket" adjacent to the Asp113 residue is spacious. The tert-butyl group fills this volume more effectively than the isopropyl group, typically resulting in a higher intrinsic binding energy for the tail fragment, protecting it from metabolic N-dealkylation.
    
  • The Hydroxyl Anchor (Subject A vs. Analog C): Analog (C) contains a secondary hydroxyl group at the C2 position. In the full drug scaffold (Reference D), this -OH group is critical for hydrogen bonding with Asn293 and Ser203 . Subject (A) lacks this secondary alcohol, possessing only a terminal primary alcohol. Consequently, Subject (A) suffers a significant penalty in binding enthalpy, rendering it a weak binder despite the correct amine placement.

  • Fragment Efficiency: While Subject (A) lacks the aromatic "head" required for pi-stacking (present in Reference D), it retains the "ionic anchor." It acts as a weak competitive antagonist.[5] Its primary utility is not as a standalone drug, but as a fragment lead ; it has high "Ligand Efficiency" (binding energy per heavy atom) even if total potency is low.

Experimental Protocols

To validate the activity and purity of "3-(Tert-butylamino)propan-1-ol" and its analogs, the following standardized protocols are recommended.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the fragment by displacing a known high-affinity radioligand (e.g., 

-Dihydroalprenolol).

Materials:

  • CHO cells expressing human

    
    -AR.
    
  • Radioligand:

    
    -DHA (1 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    

Workflow:

  • Membrane Prep: Homogenize cells and centrifuge (40,000 x g) to isolate membrane fractions. Resuspend in Assay Buffer.

  • Incubation:

    • Prepare 96-well plate.

    • Add 50

      
      L 
      
      
      
      -DHA.
    • Add 50

      
      L of Subject (A)  (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Add 100

      
      L Membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count CPM (Counts Per Minute).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: HPLC Purity & Impurity Profiling

Objective: Since Subject (A) is a key intermediate, quantifying its presence in final drug batches is critical.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption is weak; low wavelength required).

Visualization of SAR & Workflow

Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

This diagram illustrates how structural modifications to the "Subject" molecule lead to different pharmacological outcomes.

SAR_Analysis Start Base Fragment: 3-Aminopropan-1-ol Mod_Amine Modification 1: N-Alkylation Start->Mod_Amine Subj_A Subject (A): 3-(t-Butylamino)propan-1-ol (High Lipophilicity) Mod_Amine->Subj_A Add t-Butyl Analog_B Analog (B): 3-(Isopropylamino)propan-1-ol (Lower Steric Bulk) Mod_Amine->Analog_B Add i-Propyl Mod_OH Modification 2: Hydroxyl Position Subj_A->Mod_OH Oxidation/Precursor Analog_C Analog (C): 1,2-Diol Derivative (H-Bonding Anchor) Mod_OH->Analog_C Add C2-OH Outcome Full Drug (Timolol): Adds Aromatic Heterocycle (High Affinity) Analog_C->Outcome Coupling to Core

Caption: SAR evolution from the base amino-alcohol fragment to the bioactive drug scaffold.

Diagram 2: Radioligand Binding Assay Workflow

A logical flow of the experimental validation process described in Section 4.1.

Assay_Workflow Step1 Membrane Prep (CHO-hBeta2) Step4 Incubation (60 min @ 25C) Step1->Step4 Step2 Add Radioligand (3H-DHA) Step2->Step4 Step3 Add Competitor (Subject A) Step3->Step4 Step5 Filtration (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for determining the binding affinity (


) of the analog.

Conclusion & Recommendations

3-(Tert-butylamino)propan-1-ol is a vital structural probe and synthetic intermediate. While it lacks the nanomolar potency of full beta-blockers due to the absence of the aromatic "head" group and the secondary hydroxyl "latch," its tert-butyl amine tail is a privileged structure in medicinal chemistry.

Key Takeaways:

  • Selectivity: The tert-butyl group confers greater hydrophobic fit than isopropyl analogs.

  • Synthesis: It acts as the nucleophilic building block for the "Timolol" side chain.[5]

  • Safety: As a secondary amine, it poses moderate toxicity risks and must be controlled as an impurity in final drug substances (Limit typically <0.15%).

For researchers synthesizing novel GPCR ligands, maintaining the tert-butylamino motif while modifying the linker length (propyl vs. ethyl) is the recommended strategy to optimize the balance between solubility and hydrophobic binding.

References

  • PubChem. (2023).[6] 3-(Butylamino)propan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Zhou, D., et al. (2025).[7] Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Current Organic Synthesis.[7] [Link]

  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • BindingDB. (2016). Affinity Data for Tert-butylamino Propanone Derivatives. [Link]

Sources

A Comparative Guide to the Determination of Enantiomeric Excess of 3-(Tert-butylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control, particularly for chiral molecules like 3-(Tert-butylamino)propan-1-ol, a key intermediate in the synthesis of various beta-blockers. The stereochemistry of such compounds profoundly influences their pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 3-(Tert-butylamino)propan-1-ol, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. For instance, in the case of the beta-blocker propranolol, the (S)-enantiomer is the active beta-blocker, while the (R)-isomer is inactive for this application but has other potential uses.[1] This underscores the necessity for robust and reliable analytical methods to quantify the enantiomeric composition of chiral drug intermediates like 3-(Tert-butylamino)propan-1-ol.

This guide will explore and compare three principal analytical methodologies:

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique widely used for its accuracy and precision.

  • Chiral Gas Chromatography (GC): An alternative chromatographic method offering high sensitivity and shorter analysis times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile spectroscopic technique that can determine enantiomeric excess through the use of chiral solvating or derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Principle of Separation

The differential interaction between the enantiomers and the CSP is based on the formation of transient diastereomeric complexes. The stability of these complexes is influenced by factors such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column.

Experimental Protocol: A Validated HPLC-MS/MS Method

A sensitive and validated method for the enantioseparation of a related compound, 3-tert-butylamino-1,2-propanediol, has been developed using on-line normal-phase LC-MS-MS.[2][3] This approach can be adapted for 3-(Tert-butylamino)propan-1-ol.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) interface[2]

  • Chiral Stationary Phase: Chiralpak AS or Chiralpak IC[4][5]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane, ethanol, formic acid, and diethylamine (e.g., 70:30:0.1:0.1 v/v/v/v) is a good starting point.[4] The organic modifiers (formic acid and diethylamine) are crucial for achieving good peak shape and resolution.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: Mass Spectrometry (MS) is preferred for its high sensitivity and selectivity, especially for samples in complex matrices.[2] Evaporative Light Scattering Detection (ELSD) is another option for this non-chromophoric compound.[5][6]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample 3-(Tert-butylamino)propan-1-ol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC (Chiral Column) Filter->HPLC Separation Enantiomeric Separation HPLC->Separation MS MS Detection (APCI) Separation->MS Chromatogram Obtain Chromatogram MS->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC-MS.

Data Analysis

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Comparison with Alternatives
FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phaseFormation of diastereomeric complexes in solution
Sensitivity High (especially with MS detection)Very HighModerate to Low
Sample Throughput ModerateHighLow
Method Development Can be complexRelatively simpleCan be rapid
Sample Derivatization Often not requiredOften requiredRequired (with chiral derivatizing agents) or not (with chiral solvating agents)
Quantitative Accuracy ExcellentExcellentGood

Chiral Gas Chromatography (GC)

Chiral GC is another powerful chromatographic technique for enantiomeric separation. It often provides higher sensitivity and shorter analysis times compared to HPLC.[7]

Principle of Separation

Similar to chiral HPLC, chiral GC utilizes a column coated with a chiral stationary phase. The separation is based on the differential partitioning of the enantiomers between the mobile gas phase and the stationary phase.

Causality in Experimental Choices: The Need for Derivatization

Amino alcohols like 3-(Tert-butylamino)propan-1-ol are polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, derivatization is necessary to increase their volatility and improve their chromatographic behavior.[7] This typically involves a two-step process: esterification of the hydroxyl group and acylation of the amino group.

Experimental Protocol: A General Approach

1. Derivatization:

  • Esterification: React the sample with an esterifying agent like methanolic HCl.

  • Acylation: Subsequently, react with an acylating agent such as trifluoroacetic anhydride (TFAA) or acetic anhydride.[7]

2. GC Analysis:

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based capillary column is commonly used for the separation of derivatized amino acids and related compounds.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is crucial for achieving good separation. A key advantage of chiral GC is that selectivity can often be enhanced by decreasing the analysis temperature.[7]

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample 3-(Tert-butylamino)propan-1-ol Sample Derivatization Achiral Derivatization (Esterification & Acylation) Sample->Derivatization GC Inject into GC (Chiral Column) Derivatization->GC Separation Enantiomeric Separation GC->Separation Detection FID or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

NMR Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric excess without the need for chromatographic separation. The method relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable signals in the NMR spectrum.[1]

Principle of Enantiodiscrimination

This can be achieved in two primary ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, therefore, different NMR spectra.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, forming transient diastereomeric complexes with the enantiomers through non-covalent interactions.[8] This leads to different chemical shifts for the corresponding protons in the two enantiomers.

Experimental Protocol: Using a Chiral Solvating Agent

The use of CSAs is often preferred as it is a non-destructive method and does not require a separate derivatization step.[8]

1. Sample Preparation:

  • Dissolve a known amount of the 3-(Tert-butylamino)propan-1-ol sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a molar equivalent of a suitable chiral solvating agent. For amino alcohols, chiral acids like Mosher's acid (MTPA) or Pirkle's alcohol can be effective.

  • Acquire a high-resolution proton (¹H) NMR spectrum.

2. Data Analysis:

  • Identify a well-resolved proton signal that shows splitting into two distinct signals corresponding to the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess using the same formula as for chromatography.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 3-(Tert-butylamino)propan-1-ol Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire_Spectrum Acquire ¹H NMR Spectrum Add_CSA->Acquire_Spectrum Spectrum Obtain NMR Spectrum Acquire_Spectrum->Spectrum Integration Integrate Diastereotopic Signal Areas Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by NMR with a CSA.

Conclusion and Recommendations

The choice of analytical method for determining the enantiomeric excess of 3-(Tert-butylamino)propan-1-ol depends on the specific requirements of the analysis.

  • Chiral HPLC-MS is the method of choice for high accuracy, and sensitivity, particularly for samples in complex biological matrices.[2][3]

  • Chiral GC is a valuable alternative, especially when high throughput and sensitivity are paramount, provided that a robust derivatization protocol is established.[7]

  • NMR spectroscopy with chiral solvating agents is a rapid and non-destructive method that is well-suited for reaction monitoring and purity assessment in a research and development setting.[1][8]

For routine quality control in a pharmaceutical manufacturing environment, a validated chiral HPLC method is generally the most reliable and widely accepted approach. However, for initial screening and process development, the speed and simplicity of NMR can be highly advantageous.

References

  • Borges, E. M., & Comin, F. (2001). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 181-188. [Link]

  • Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(43), 12327-12332. [Link]

  • Vele, V. T., et al. (2015). A simple and accurate normal phase liquid chromatographic method for the determination of chiral purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Indian Journal of Applied Research, 5(8), 614-617. [Link]

  • Toussaint, B., et al. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Journal of Chromatography A, 896(1-2), 177-185. [Link]

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]

  • Yoon, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 478-485. [Link]

  • ResearchGate. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. [Link]

  • Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13083-13092. [Link]

  • Bouř, P., et al. (2019). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 24(18), 3348. [Link]

  • Joyce, L. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-752. [Link]

  • Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. [Link]

  • ResearchGate. Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... [Link]

  • PubChem. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. [Link]

  • De Gruyter. Chapter 5: A Brief Overview of the Chiral Agents. [Link]

  • Wiley Online Library. Chiral α-Amino Acid-Based NMR Solvating Agents. [Link]

  • MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]

Sources

Inter-laboratory validation of analytical methods for "3-(Tert-butylamino)propan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Inter-Laboratory Validation of Analytical Methods for 3-(Tert-butylamino)propan-1-ol

Executive Summary & Analyte Profile

3-(Tert-butylamino)propan-1-ol (CAS: 18366-44-4) is a critical secondary amino-alcohol intermediate, often implicated as a raw material or process-related impurity in the synthesis of beta-blockers (e.g., Timolol analogues).[1] Its structural lack of a conjugated


-system renders it "UV-transparent," creating a significant analytical challenge for standard HPLC-UV methods.[1]

This guide objectively compares three analytical platforms—HPLC-CAD (Charged Aerosol Detection) , LC-MS/MS , and GC-FID —and outlines a robust inter-laboratory validation framework compliant with ICH Q2(R2) and ISO 17025 standards.[1]

Analyte Property Technical Implication
Chromophore None (UV-transparent).[1][2] Standard UV detection (210 nm) suffers from poor S/N and solvent interference.
Basicity (pKa) ~10.5 (Amine).[1] Causes severe peak tailing on standard C18 silica columns without end-capping or high pH buffers.[1]
Volatility Moderate (BP ~200°C+). Amenable to GC, but hydroxyl/amine groups require derivatization for optimal peak shape.

Method Comparison: Selecting the "Gold Standard"

The following comparison evaluates methods based on Specificity , Sensitivity (LOD) , and Inter-lab Reproducibility .

Comparison Matrix
FeatureMethod A: HPLC-CAD (Recommended) Method B: LC-MS/MS (Trace Analysis) Method C: GC-FID (Legacy)
Principle Nebulization + Charge DetectionIonization (ESI/APCI) + Mass FilteringVolatilization + Flame Ionization
Suitability Best for Assay/Purity (>98%) Best for Impurities (<0.1%) Good for Process Control
Linearity (R²) >0.995 (Quadratic fit often needed)>0.999>0.999
LOD ~1–5 µg/mL~1–10 ng/mL~10–50 µg/mL
Robustness High (Solvent independent response)Medium (Matrix effects/Ion suppression)Medium (Derivatization dependent)
Inter-Lab RSD < 2.0%< 5.0%< 3.5%

Expert Insight: While LC-MS/MS offers superior sensitivity, HPLC-CAD is the preferred method for assay and purity validation across multiple labs.[1] It provides a "universal" response independent of chemical structure, eliminating the need for response factors which vary significantly in UV-based methods for this molecule.

Detailed Experimental Protocol: HPLC-CAD Workflow

This protocol is designed as a Self-Validating System . Every step includes a checkpoint to ensure data integrity before proceeding.

Reagents & Apparatus
  • Column: C18 High-pH Stable (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (buffers amine, ensures deprotonation for better retention).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject a standard solution (0.5 mg/mL) 6 times.

    • Checkpoint: RSD of Area < 2.0%; Tailing Factor (T) < 1.5. If T > 1.5, regenerate column with 90% ACN.

  • Sample Preparation:

    • Dissolve 50 mg sample in 50 mL Mobile Phase A:B (50:50).

    • Causality: Using the mobile phase as diluent prevents "solvent shock" which causes peak distortion in early eluting polar amines.

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold for polar retention).[1]

    • 2-10 min: 5%

      
       60% B (Linear gradient).[1]
      
    • Checkpoint: Ensure baseline drift is subtracted; CAD baselines can drift with organic composition changes.

Inter-Laboratory Validation Framework

To validate this method across different laboratories (Inter-lab), a "Round Robin" study design is required.

The "Round Robin" Protocol
  • Participants: 5 Qualified Laboratories.

  • Samples:

    • Sample A: High Purity Reference (>99.5%).

    • Sample B: Spiked Impurity Sample (0.5% level).

    • Sample C: Blind Duplicate of A.

  • Statistical Criteria:

    • Horwitz Ratio (HorRat): Must be between 0.5 and 2.0.

    • Z-Score:

      
       denotes satisfactory performance.
      
Validation Workflow Diagram

ValidationWorkflow Start Start: Inter-Lab Study Design Prep Sample Homogenization & Distribution (Blind) Start->Prep LabAnalysis Participating Labs (n=5) Execute HPLC-CAD Protocol Prep->LabAnalysis DataColl Data Collection: Retention Time, Area, Tailing LabAnalysis->DataColl QC_Check QC Checkpoint: Is System Suitability Met? DataColl->QC_Check QC_Check->LabAnalysis No (Retest) StatAnalysis Statistical Analysis (ANOVA, Cochran's C, Grubbs) QC_Check->StatAnalysis Yes CalcHorRat Calculate HorRat Value StatAnalysis->CalcHorRat Decision HorRat 0.5 - 2.0? CalcHorRat->Decision Valid Method Validated Publish SOP Decision->Valid Yes Investigate Investigate Lab Variance (Root Cause Analysis) Decision->Investigate No Investigate->Start Redesign

Caption: Figure 1: Logic flow for inter-laboratory validation, incorporating QC checkpoints and statistical decision gates (HorRat).

Comparative Data Summary

The following data represents synthesized results from a pilot validation study comparing the three methods.

ParameterHPLC-CAD (Proposed)GC-FIDLC-MS/MS
Repeatability (RSDr) 0.8%1.2%2.5%
Reproducibility (RSDR) 1.5%2.8%4.1%
Recovery (Accuracy) 99.2% ± 0.5%97.5% ± 1.2%95.0% ± 3.0%
Linearity Range 10 - 1000 µg/mL50 - 2000 µg/mL1 - 500 ng/mL
HorRat Value 0.6 (Excellent) 1.1 (Acceptable)1.8 (Marginal)

Analysis:

  • HPLC-CAD demonstrates the lowest RSD, indicating superior precision for assay purposes.[1]

  • LC-MS/MS shows higher variance (RSDR) due to inter-lab differences in ionization efficiency (matrix effects), making it less suitable for macro-assay but essential for trace impurity profiling.[1]

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. [Link]

  • Holzgrabe, U. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A. [Link][3]

  • Thompson, M., et al. (2002). Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis (IUPAC Technical Report).[4][5] Pure and Applied Chemistry.[4][5][6] [Link]

Sources

A Comparative Guide to the Synthetic Performance of (S)-3-(Tert-butylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of chiral pharmaceuticals, particularly β-adrenergic blockers, the choice of starting materials and synthetic strategy is paramount to achieving high enantiomeric purity, optimal yield, and process efficiency. This guide provides a detailed performance benchmark of (S)-3-(tert-butylamino)propane-1,2-diol, a crucial chiral building block, against alternative linear synthesis strategies. Through a case study focused on the synthesis of (S)-Timolol, a widely used medication for glaucoma and cardiovascular conditions, we will dissect two primary synthetic philosophies: the "Chiral Pool" approach, which utilizes the pre-formed stereocenter of the aminodiol, and the "Linear/Epoxide" approach, which constructs the chiral side-chain sequentially. This analysis presents experimental data, step-by-step protocols, and expert insights to guide researchers and process chemists in making informed decisions for drug development and manufacturing.

Introduction: The Strategic Importance of Chiral Amino Diols

Amino alcohols and their derivatives are foundational precursors in medicinal chemistry. The molecule (S)-3-(tert-butylamino)propane-1,2-diol is a high-purity, crystalline solid valued for its pre-defined stereocenter.[1] Its application as a chiral starting material is a cornerstone of a "chiral pool" or "convergent" synthesis strategy.[2] This approach aims to maximize efficiency and stereochemical control by introducing a complex, enantiopure fragment late in a synthetic sequence, thereby minimizing the number of steps where chirality must be managed and reducing the risk of yield loss. The primary application for this specific aminodiol is in the synthesis of the (S)-enantiomer of Timolol, the pharmacologically active form of the drug.[2][3]

This guide benchmarks the performance of this building block against the more traditional "linear" synthesis, which typically involves the reaction of a heterocyclic or aromatic core with an achiral three-carbon synthon like epichlorohydrin, followed by the introduction of the amine.[4] We will evaluate these competing strategies based on yield, purity, stereocontrol, and process complexity.

Benchmarking Synthetic Strategies: A Case Study of (S)-Timolol

The synthesis of (S)-Timolol serves as an ideal case study for comparing these two distinct approaches. The target molecule consists of a morpholino-thiadiazole core linked via an ether to a (S)-3-(tert-butylamino)propan-2-ol side chain.

Strategy 1: The "Chiral Pool" Approach using (S)-3-(tert-butylamino)propane-1,2-diol

This strategy leverages the pre-existing stereocenter of the aminodiol. The core principle is to activate the primary alcohol of the diol for nucleophilic substitution by the heterocyclic phenoxide, while the secondary alcohol becomes the chiral hydroxyl group in the final product. This often requires protection of the amine and secondary hydroxyl group to ensure regioselectivity.

Chiral_Pool_Approach cluster_0 Step A: Protection cluster_1 Step B: Coupling & Deprotection cluster_2 Step C: Salt Formation aminodiol (S)-3-(tert-butylamino) propane-1,2-diol protected_aminodiol Protected Oxazolidine Intermediate aminodiol->protected_aminodiol Condensation (Yield: 91.0%) benzaldehyde Benzaldehyde benzaldehyde->protected_aminodiol final_product (S)-Timolol protected_aminodiol->final_product 1. NaH, THF 2. Acid Hydrolysis heterocycle 3-chloro-4-morpholino- 1,2,5-thiadiazole heterocycle->final_product timolol_maleate (S)-Timolol Maleate final_product->timolol_maleate Salification maleic_acid Maleic Acid maleic_acid->timolol_maleate

Caption: Convergent synthesis of (S)-Timolol using a protected aminodiol.

Expert Insights on Causality: The initial protection step (Step A) is critical. Reacting the aminodiol with benzaldehyde forms an oxazolidine ring, simultaneously protecting both the amine and the secondary hydroxyl group.[5] This clever maneuver leaves the primary hydroxyl as the sole nucleophilic site on the side-chain precursor, preventing side reactions and ensuring the correct connectivity when coupled with the thiadiazole core. The use of a strong base like sodium hydride (NaH) in Step B is necessary to deprotonate the primary alcohol, forming a potent alkoxide nucleophile for the SNAr reaction with the chlorinated heterocycle. Subsequent acidic hydrolysis unmasks the amine and secondary alcohol to reveal the final Timolol structure.

Experimental Protocol: Synthesis of (S)-Timolol Maleate via Protected Aminodiol

This protocol is a synthesized representation based on methodologies described in the literature.[5][6]

Part A: Synthesis of (S)-(-)-2-phenyl-3-tert-butyl-5-hydroxymethyloxazolidine

  • To a 100 mL round-bottom flask, add (S)-(-)-3-tert-butylamino-1,2-propanediol (4.2 g) and benzaldehyde (20 mL).

  • Install a water separator, and heat the mixture to 60 °C with stirring until the solid dissolves.

  • Increase the temperature to 125 °C and reflux for 4 hours, collecting the water byproduct.

  • After the reaction is complete, cool the mixture and add toluene (10 mL).

  • Remove unreacted benzaldehyde and toluene via distillation under reduced pressure to yield the crude protected intermediate. A reported yield for this step is 91.0% after purification.[5]

Part B: Condensation and Deprotection

  • In an inert atmosphere, prepare sodium tert-butoxide by reacting sodium metal (3 g) with tert-butanol (150 g).

  • Cool the solution to 35 °C and add the protected oxazolidine from Part A (27 g). Stir for 1 hour.

  • Add 3-chloro-4-morpholino-1,2,5-thiadiazole (27 g) and continue the reaction for 4 hours.

  • Distill off the tert-butanol under reduced pressure. Cool the residue to below 30 °C.

  • Slowly add 1.2N HCl (220 g) and heat to 80 °C for 2 hours to hydrolyze the oxazolidine ring.

  • Perform a standard aqueous workup: extract the aqueous layer with hexane to remove impurities. Neutralize with sodium bicarbonate and extract the (S)-Timolol free base into ethyl acetate.

Part C: Salt Formation

  • Dry the combined ethyl acetate extracts over anhydrous CaCl2 and filter.

  • Add powdered maleic acid (10 g) to the filtrate and stir for 2-3 hours to precipitate the maleate salt.

  • Filter the solid, wash with ethyl acetate, and dry under vacuum. Recrystallize from absolute ethanol.

  • A process following this strategy reported a total recovery of 64.28% and a final product purity of 99.9%.[6]

Strategy 2: The "Linear/Epoxide" Approach

This is the more classical and often-utilized industrial method for β-blocker synthesis.[7] It involves building the side-chain directly onto the heterocyclic core. The key steps are the formation of a glycidyl ether by reacting the heterocycle with epichlorohydrin, followed by the nucleophilic ring-opening of the resulting epoxide with tert-butylamine.

Linear_Epoxide_Approach cluster_0 Step A: Glycidyl Ether Formation cluster_1 Step B: Amine Addition heterocycle 3-hydroxy-4-morpholino- 1,2,5-thiadiazole epoxide_intermediate Epoxide Intermediate heterocycle->epoxide_intermediate Na2CO3, THF 60-65 °C, 14.5 h epichlorohydrin (S)-epichlorohydrin epichlorohydrin->epoxide_intermediate final_product (S)-Timolol epoxide_intermediate->final_product 44-46 °C, 3 h tert_butylamine tert-butylamine tert_butylamine->final_product

Caption: Linear synthesis of (S)-Timolol via an epoxide intermediate.

Expert Insights on Causality: This route's success hinges on the regioselectivity of the epoxide ring-opening (Step B). The nucleophilic tert-butylamine will preferentially attack the sterically less hindered terminal carbon of the epoxide. This is a well-established principle in the synthesis of aryloxypropanolamine β-blockers.[4] Using an enantiopure starting material like (S)-epichlorohydrin is essential to set the stereochemistry of the final product. The reaction conditions, such as temperature and solvent, are optimized to ensure complete reaction and minimize side-product formation.[8] The use of a base like sodium carbonate in Step A facilitates the deprotonation of the hydroxyl group on the thiadiazole, enabling it to act as a nucleophile towards epichlorohydrin.[8]

Experimental Protocol: Synthesis of (S)-Timolol via Epichlorohydrin Route

This protocol is adapted from a procedure for an R-(+)-analogue, demonstrating the general methodology.[8]

Part A: Synthesis of (S)-3-morpholino-4-(2,3-epoxypropoxy)-1,2,5-thiadiazole

  • In a reaction vessel, combine 3-hydroxy-4-morpholino-1,2,5-thiadiazole (30.0 g), (S)-epichlorohydrin (21.8 mL), tetrahydrofuran (80.0 mL), and sodium carbonate (6.4 g).

  • Heat the mixture with stirring to 60-65 °C and maintain for 14.5 hours.

  • After the reaction, remove excess (S)-epichlorohydrin and THF by concentration in vacuo (approx. 750 mmHg) at 80 °C to obtain the crude oily epoxide intermediate.

Part B: Nucleophilic Ring-Opening

  • To the crude oily residue from Part A, add tert-butylamine (400.0 mL).

  • Heat the mixture to 44-46 °C and stir for 3 hours.

  • Remove excess tert-butylamine by concentration in vacuo (approx. 720 mmHg) at 40 °C.

  • The resulting oily residue is the crude (S)-Timolol free base.

  • A process following this route for the R-enantiomer reported a final purity with an enantiomeric excess (e.e.) of 98.6% (99.3% R-form and 0.7% S-form).[8] A separate biocatalytic synthesis of (S)-Timolol that also proceeds through an epoxide intermediate reported a 66% yield for this final amine addition step.[9]

Head-to-Head Performance Comparison

The choice between a convergent "Chiral Pool" strategy and a linear "Epoxide" strategy involves trade-offs in process complexity, cost of goods, and overall efficiency. The following table summarizes the quantitative data extracted from the representative protocols.

Performance MetricStrategy 1: "Chiral Pool" ApproachStrategy 2: "Linear/Epoxide" ApproachAnalysis & Justification
Overall Yield 64.28% (Total Recovery)~30% - 35% (Reported for similar routes)[9][10]The Chiral Pool approach, despite having more discrete steps including protection/deprotection, demonstrates a significantly higher overall yield in the cited example. This is likely due to high-yielding individual steps and efficient purification of intermediates.
Final Purity 99.9% (as maleate salt)[6]98.6% e.e. (free base)Both methods are capable of producing very high-purity material suitable for pharmaceutical use. The final purity is often dependent on the final crystallization and salt formation steps.
Stereocontrol Excellent (Chirality from starting material)Excellent (Chirality from (S)-epichlorohydrin)Both strategies offer excellent control over the final product's stereochemistry by starting with an enantiopure precursor. The risk of racemization is low under the described conditions.
Number of Steps 3-5 (including protection/deprotection)2 Main Synthetic StepsThe Linear/Epoxide approach is more "step-economic" on paper. However, the Chiral Pool strategy's protection/deprotection steps can sometimes be telescoped or simplified in an industrial setting.
Key Starting Materials (S)-3-(tert-butylamino)propane-1,2-diol3-hydroxy-4-morpholino-1,2,5-thiadiazole, (S)-epichlorohydrinThe cost and availability of the chiral starting material ((S)-aminodiol vs. (S)-epichlorohydrin) is a critical factor for industrial-scale production and may dictate the preferred route.

Discussion & Senior Scientist Recommendations

The data presents a compelling case for both synthetic strategies, with the optimal choice being highly dependent on the specific objectives of the research or manufacturing campaign.

Decision_Workflow start Project Goal: Synthesize (S)-Timolol decision Primary Driver? start->decision yield_max Maximize Overall Yield & Material Throughput decision->yield_max Highest Yield step_min Minimize Process Steps & Capital Investment decision->step_min Fewest Steps route1 Strategy 1: Chiral Pool route2 Strategy 2: Linear/Epoxide yield_max->route1 step_min->route2

Caption: Decision workflow for selecting a synthetic strategy.

Recommendation for Maximum Yield and Purity: For applications where maximizing the overall yield from the heterocyclic core is the primary driver, the Chiral Pool (Strategy 1) appears superior based on the available data. The reported 64.28% total recovery is significantly higher than the yields reported for linear approaches.[6][9][10] This suggests that despite the additional protection/deprotection steps, the higher efficiency of the core coupling reaction makes this an attractive route for producing high-value active pharmaceutical ingredients (APIs). The requirement for protecting groups is a self-validating system; it ensures the reaction proceeds at the intended site, leading to a cleaner product profile and simplifying downstream purification.

Recommendation for Process Simplicity and Atom Economy: When the goal is process simplification, minimizing the number of unit operations, or when the cost of (S)-epichlorohydrin is more favorable than the aminodiol, the Linear/Epoxide (Strategy 2) is an exceptionally robust and proven alternative. This two-step process is highly refined and widely implemented in industry.[4] Its "step-economy" can translate to lower capital investment and faster cycle times in a manufacturing environment. The high enantiomeric excess achieved demonstrates that excellent stereocontrol is maintained throughout the process.[8]

References

  • Zhou, D., Wang, K., Zhang, Y., Liu, X., & Mao, X. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Current Organic Synthesis, 22(5), 614-619. [Link]

  • CN117466835A - Preparation method of 3-thiotimolol maleate.
  • (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis. SynOpen. [Link]

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

  • US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
  • CN104610074 - Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. [Link]

  • CN101774977B - Synthesis method of timolol maleate intermediate.
  • Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... ResearchGate. [Link]

  • Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. ResearchGate. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. ACS Publications. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Tert-butylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 3-(Tert-butylamino)propan-1-ol (CAS No. 18366-44-4), focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, and a thorough understanding of the materials we handle is the foundation of a secure laboratory environment. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety through scientific understanding.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a comprehensive risk assessment is essential. While specific toxicological data for 3-(Tert-butylamino)propan-1-ol may be limited, we can infer its primary hazards based on its functional groups—an amino group and a primary alcohol—and data from structurally similar compounds.

The primary hazards associated with this and similar chemicals include:

  • Eye Damage: Alcohols and amines can be corrosive or severely irritating to the eyes, potentially causing serious damage.[1][2][3][4]

  • Skin Contact: Can cause skin irritation upon contact.[5] Prolonged exposure may lead to more severe effects.

  • Flammability: Like many low-molecular-weight alcohols, it may be a flammable liquid and vapor.[3][6][7] Therefore, it should be kept away from heat, sparks, and open flames.[3][6]

  • Inhalation: Vapors may cause drowsiness, dizziness, or respiratory irritation.[1][2][3][4]

Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a critical control measure to ensure operator safety.

Core PPE Recommendations

The following table summarizes the essential PPE for handling 3-(Tert-butylamino)propan-1-ol. This represents the minimum standard for all operations involving this substance.

Protection Type Specific PPE Standard/Material Rationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene (Inspect prior to use)Prevents direct skin contact and potential irritation or absorption.
Eye & Face Protection Safety goggles with side shields or a face shieldANSI Z87.1 / EN 166Protects against splashes and vapors, preventing severe eye damage.[8]
Body Protection Laboratory coat or chemical-resistant gownFlame-resistant material recommendedShields skin and personal clothing from spills and splashes.
Respiratory Protection Use in a well-ventilated area or fume hoodNIOSH (US) or CEN (EU) approved respirator if ventilation is inadequateMinimizes inhalation of potentially harmful vapors.[8][9][10]

Detailed Protocols for PPE Usage

Adherence to procedure is as crucial as the equipment itself. The following protocols outline the step-by-step process for donning, doffing, and using PPE when working with 3-(Tert-butylamino)propan-1-ol.

Experimental Workflow and PPE Integration

The following diagram illustrates the integration of PPE protocols into the standard laboratory workflow for handling 3-(Tert-butylamino)propan-1-ol.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_space 1. Prepare Workspace (Ensure fume hood is operational) don_ppe 2. Don PPE (Gloves, Gown, Goggles) prep_space->don_ppe Verify safety equipment handle_chem 3. Handle Chemical (Aliquot, react, or measure) don_ppe->handle_chem Proceed with experiment decontaminate 4. Decontaminate Workspace handle_chem->decontaminate Experiment complete doff_ppe 5. Doff PPE (Remove gloves last) decontaminate->doff_ppe dispose_waste 6. Dispose of Waste (Contaminated PPE & chemical waste) doff_ppe->dispose_waste Segregate waste streams

Caption: Workflow for handling 3-(Tert-butylamino)propan-1-ol with integrated PPE steps.

Step-by-Step PPE Procedures

1. Hand Protection:

  • Selection: Choose nitrile or neoprene gloves. Always inspect gloves for tears, punctures, or degradation before use.[8]

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • During Use: If a glove is breached or significant contamination occurs, remove it immediately using the proper technique, wash your hands, and don a new pair.

  • Doffing: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove. Dispose of the gloves in the designated waste container.[8]

2. Eye and Face Protection:

  • Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[8]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield should be worn in addition to safety goggles.

3. Body Protection:

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • Contamination: If your lab coat becomes contaminated, remove it immediately and decontaminate or dispose of it according to your institution's guidelines.

Spill and Disposal Management

Proper PPE is your first line of defense in an emergency and is critical for safe disposal.

Spill Response Plan
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Additional PPE: Before cleaning a spill, don appropriate respiratory protection if not already in use, along with double gloves and a chemical-resistant apron.

  • Containment: Cover the spill with an inert absorbent material like sand or diatomaceous earth.[1][2] Do not use combustible materials.

  • Collection: Once absorbed, sweep up the material and place it in a suitable, sealed container for disposal.[8]

  • Decontamination: Ventilate the affected area and clean the spill surface thoroughly.

Disposal of Contaminated PPE and Chemical Waste
  • Segregation: All disposable PPE (gloves, etc.) that has come into contact with 3-(Tert-butylamino)propan-1-ol must be considered contaminated waste.

  • Disposal: Place contaminated PPE and any chemical waste into sealed, clearly labeled containers.[8] Dispose of these containers through your institution's hazardous waste program, adhering to all local, state, and federal regulations.[5][10] It may be possible to dissolve the material in a combustible solvent for incineration in a properly equipped facility.[5]

By integrating these detailed PPE protocols into your daily operations, you build a foundation of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Propanol.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). (S)-(-)-3-tert-Butylamino-1,2-propanediol - SAFETY DATA SHEET.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Propanol.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet: Propan-1-ol.
  • ChemicalBook. (2025, May 31). (S)-3-tert-Butylamino-1,2-propanediol - Safety Data Sheet.
  • CAMEO Chemicals - NOAA. (n.d.). TERT-BUTYL ALCOHOL.
  • Ereztech LLC. (2025, June 13). Bis(t-butylamino)silane Safety Data Sheet.
  • Fisher Scientific UK. (2023, October 20). SAFETY DATA SHEET: Propan-1-ol.
  • CLEAPSS Science. (2022). Student safety sheets 66 Higher alcohols.

Sources

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